molecular formula C14H12O4S B1487262 [(2-Methylsulfonyl)phenyl]benzoic acid CAS No. 100622-05-7

[(2-Methylsulfonyl)phenyl]benzoic acid

Número de catálogo: B1487262
Número CAS: 100622-05-7
Peso molecular: 276.31 g/mol
Clave InChI: VFVSERZVOLWEIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(2-Methylsulfonyl)phenyl]benzoic acid is a high-value chemical intermediate designed for research and development in the pharmaceutical and agrochemical sectors. Compounds featuring a benzoic acid backbone substituted with a methylsulfonyl group are of significant interest in medicinal chemistry for developing novel therapeutic agents, including potential anti-inflammatory and analgesic formulations . In agrochemical research, the methylsulfonylbenzoic acid structure serves as a critical precursor in the synthesis of advanced crop protection products, such as herbicides . For instance, related chemical structures are key intermediates in the production of sulfonylurea herbicides and other active ingredients like the herbicide mesotrione . The integration of the methylsulfonyl group can influence the compound's electronic properties, binding affinity, and overall metabolic stability, making it a versatile scaffold for constructing complex molecules in discovery chemistry . Researchers utilize this compound to explore new synthetic pathways and optimize lead compounds. It is supplied as a high-purity solid to ensure consistent performance in chemical synthesis and biological screening. This product is intended for research purposes by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-(2-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVSERZVOLWEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Structural Dynamics, and Synthesis of [(2-Methylsulfonyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I approach the synthesis and application of [(2-Methylsulfonyl)phenyl]benzoic acid —specifically the 4-substituted isomer, 4-[2-(methylsulfonyl)phenyl]benzoic acid (CAS: 330942-86-4)—not merely as a structural curiosity, but as a highly tunable pharmacophore.

This biphenyl derivative is a critical intermediate in the design of direct oral anticoagulants (DOACs), most notably in the synthesis of benzamide-based Factor Xa inhibitors 1. The strategic placement of the methylsulfonyl (


) group at the ortho position of the biphenyl axis introduces severe steric hindrance. This forces the two aromatic rings out of coplanarity, locking the molecule into a specific 3D dihedral conformation. This non-planar geometry is not a synthetic artifact; it is a deliberate design choice that allows the molecule to perfectly occupy the deep, narrow S4 binding pocket of the Factor Xa serine protease, thereby halting the coagulation cascade.

FactorXaPathway Intrinsic Intrinsic Pathway (Contact Activation) FactorXa Factor Xa (Active Protease) Intrinsic->FactorXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorXa Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Cleaves Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor [(2-Methylsulfonyl)phenyl] benzamide derivative Inhibitor->FactorXa Direct Inhibition

Fig 1: Coagulation cascade showing direct Factor Xa inhibition by benzamide derivatives.

Structural and Physicochemical Properties

Understanding the physicochemical profile of this compound is essential for downstream formulation and synthetic handling. The high Topological Polar Surface Area (TPSA) driven by the sulfone and carboxylic acid moieties ensures excellent hydrogen-bonding capabilities, while the biphenyl core maintains sufficient lipophilicity (cLogP) for cellular permeability.

Quantitative Data Summary
PropertyValueCausality / Relevance
Chemical Name 4-[2-(Methylsulfonyl)phenyl]benzoic acidIUPAC standard nomenclature.
CAS Registry Number 330942-86-4Unique identifier for the 4-substituted isomer 2.
Molecular Formula

Defines stoichiometric calculations for synthesis.
Molecular Weight 276.31 g/mol Optimal low-MW fragment for lead optimization.
TPSA 79.8 ŲPredicts good oral bioavailability; avoids BBB penetration.
Estimated cLogP 2.68Balanced lipophilicity for target pocket insertion.
Calculated pKa ~4.2 (Carboxylic Acid)Exists as an ionized carboxylate at physiological pH (7.4).
H-Bond Donors / Acceptors 1 / 4Facilitates strong interactions with target active sites.

Synthetic Methodology: Overcoming Steric Hindrance

The synthesis of ortho-substituted biphenyls is notoriously challenging due to the high activation energy required for the oxidative addition and transmetalation steps in palladium-catalyzed cross-couplings . Standard catalysts like


 often fail, leading to homocoupling or protodeboronation.

The Causality of the Catalyst Choice: To synthesize 4-[2-(methylsulfonyl)phenyl]benzoic acid, we must utilize a catalyst with a large bite angle and strong


-donating properties, such as 

or a Pd-NHC complex 3. The bulky dppf ligand accelerates reductive elimination, while its electron-rich nature facilitates the oxidative addition into the sterically congested 1-bromo-2-(methylsulfonyl)benzene.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-Br insertion Pd0->OxAdd 1-Bromo-2-(methylsulfonyl)benzene TransMet Transmetalation Boronic Acid + Base OxAdd->TransMet Base / Ligand Exchange RedElim Reductive Elimination Product Release TransMet->RedElim 4-Carboxyphenylboronic acid RedElim->Pd0 Regeneration Product [(2-Methylsulfonyl)phenyl] benzoic acid RedElim->Product Yield

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for sterically hindered biphenyls.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each phase of the reaction has succeeded before proceeding to the next.

Reagents:

  • 1-Bromo-2-(methylsulfonyl)benzene (1.0 eq, 10 mmol)

  • 4-Carboxyphenylboronic acid (1.2 eq, 12 mmol)

  • 
     (3.0 eq, 30 mmol)
    
  • 
     (0.05 eq, 5 mol%)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 50 mL)
    

Workflow:

  • Degassing (Critical Step): Charge a round-bottom flask with 1-bromo-2-(methylsulfonyl)benzene, 4-carboxyphenylboronic acid, and

    
    . Add the Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes.
    
    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add

    
     under a positive stream of Argon. Heat the mixture to 95 °C (reflux) with vigorous stirring.
    
    • Causality: The water dissolves the inorganic base, generating the reactive boronate complex (

      
      ) required for transmetalation, while Dioxane provides the necessary boiling point to overcome the activation energy of the sterically hindered ortho-position.
      
  • In-Process Control (IPC) via LC-MS: After 4 hours, withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS (UV 254 nm).

    • Self-Validation Check: The reaction is deemed complete when the Area Under the Curve (AUC) of the starting bromide is <1%. If >1% remains, spike with an additional 1 mol% Pd catalyst and stir for 2 more hours.

  • Workup & Hot Filtration: Once complete, cool the reaction to 60 °C and filter through a pad of Celite.

    • Causality: Hot filtration removes precipitated palladium black and inorganic salts while keeping the potassium salt of the product dissolved in the aqueous phase.

  • Acidification & Isolation: Concentrate the filtrate under reduced pressure to remove Dioxane. Dilute the remaining aqueous layer with water and slowly acidify to pH 2.0 using 2M HCl while stirring.

    • Causality: Acidification protonates the carboxylate. Because the free acid is highly crystalline and insoluble in acidic water, it precipitates out cleanly, allowing isolation via simple vacuum filtration rather than tedious column chromatography.

  • Drying: Wash the filter cake with cold water and dry in vacuo at 50 °C for 12 hours to afford the pure product.

Analytical Validation

To confirm the structural integrity and purity of the synthesized [(2-Methylsulfonyl)phenyl]benzoic acid, the following analytical signatures must be verified:

  • HPLC Purity: >98% (Reverse-phase C18 column, Gradient: Water/Acetonitrile with 0.1% TFA).

  • LC-MS (ESI-): Expected

    
     for 
    
    
    
    is 275.0.
  • 
    H-NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~13.10 (s, 1H, 
      
      
      
      ) — Validates successful cross-coupling without decarboxylation.
    • 
       ~8.10 (dd, 1H, Ar-H adjacent to sulfone).
      
    • 
       ~8.00 (d, 2H, Ar-H ortho to carboxylic acid).
      
    • 
       ~7.50 (d, 2H, Ar-H meta to carboxylic acid).
      
    • 
       ~2.95 (s, 3H, 
      
      
      
      ) — Confirms the integrity of the methylsulfonyl group.

References

  • US Patent 9629831B2:Benzamides and related inhibitors of factor XA. Millennium Pharmaceuticals, Inc. / COR Therapeutics, Inc.
  • Chemical Communications (RSC Publishing): Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chem. Commun., 2019, 55, 9287-9290.[Link]

  • MDPI Molecules: Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules 2012, 17(10), 11924-11942.[Link]

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of [(2-Methylsulfonyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Current State of Research: As of the latest available data, a specific, experimentally validated mechanism of action for [(2-Methylsulfonyl)phenyl]benzoic acid has not been detailed in peer-reviewed literature. This guide, therefore, adopts a predictive and analytical approach grounded in the established pharmacology of the broader class of sulfonylbenzoic acid derivatives. By examining structurally related compounds, we can construct a robust, hypothesis-driven framework for investigating the potential biological activities of [(2-Methylsulfonyl)phenyl]benzoic acid. This document is intended to serve as a foundational resource for researchers initiating studies on this specific molecule.

Introduction: The Sulfonylbenzoic Acid Scaffold

Sulfonylbenzoic acid derivatives are a versatile class of compounds characterized by a benzoic acid core functionalized with a sulfonyl group (–SO₂–). This arrangement provides a unique combination of steric and electronic properties, enabling these molecules to interact with a wide array of biological targets[1]. The carboxylic acid moiety often acts as a key interaction point, forming hydrogen bonds or electrostatic interactions with amino acid residues in enzyme active sites or receptors, while the sulfonylphenyl portion can engage in hydrophobic or other non-covalent interactions[2].

This structural motif is present in numerous compounds with a broad spectrum of demonstrated biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties[1][3]. Given this context, [(2-Methylsulfonyl)phenyl]benzoic acid represents a molecule of significant interest for pharmacological screening and mechanism elucidation.

Primary Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, the most probable mechanisms of action for [(2-Methylsulfonyl)phenyl]benzoic acid fall into two primary categories: anti-inflammatory and antimicrobial.

Anti-inflammatory Activity via COX-2 Inhibition

A prominent mechanism for many diaryl sulfonamide and related sulfonyl-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, as it reduces the production of prostaglandins that mediate pain and inflammation, with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

The rationale for this hypothesis is the structural similarity of the target molecule to known COX-2 inhibitors, which often feature a central aromatic ring with a sulfonyl-containing side group. The methylsulfonyl group on one phenyl ring and the carboxylic acid on the other provide the necessary pharmacophoric features to bind within the active site of the COX-2 enzyme.

Workflow for Investigating COX-2 Inhibition

The following diagram outlines a logical workflow for confirming and characterizing the potential COX-2 inhibitory activity of [(2-Methylsulfonyl)phenyl]benzoic acid.

COX2_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Inhibition cluster_2 Cell-Based Assays A Primary Screen: COX-1/COX-2 Inhibition Assay B Determine IC50 Values for COX-1 and COX-2 A->B C Calculate Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2) B->C D Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) C->D If Selective for COX-2 F LPS-Stimulated PGE2 Production Assay in Macrophages C->F If Potent Inhibitor E Determine Inhibition Type (Competitive, Non-competitive, etc.) D->E G Measure Prostaglandin E2 (PGE2) Levels via ELISA F->G

Sources

Comprehensive Spectroscopic Characterization of 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth spectroscopic analysis of [(2-Methylsulfonyl)phenyl]benzoic acid (CAS No. 100622-05-7), systematically identified as 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid. As a critical intermediate in the synthesis of modern pharmaceuticals—including selective COX-2 inhibitors and Factor Xa anticoagulants—rigorous structural validation of this biphenyl derivative is paramount. This guide synthesizes theoretical principles with field-proven experimental protocols across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), ensuring a self-validating analytical framework for researchers and drug development professionals.

Introduction & Physicochemical Context

The structural core of 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid features a highly constrained biphenyl system substituted at the ortho positions (2 and 2') with a carboxylic acid and a methylsulfonyl group, respectively. This specific steric bulk restricts rotation around the C1-C1' biphenyl bond, leading to atropisomerism—a phenomenon that significantly impacts its pharmacological binding affinity and spectroscopic signature.

In drug development, the methylsulfonyl moiety serves as a classic pharmacophore for hydrogen bonding within enzyme active sites, while the biphenyl scaffold provides lipophilic structural rigidity [1]. Accurate characterization requires analytical workflows that account for the molecule's unique electronic environment, specifically the strong electron-withdrawing nature of the sulfone group and the hydrogen-bonding capacity of the carboxylic acid.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the analytical workflow must be treated as a self-validating system. Each spectroscopic technique is selected and sequenced to cross-verify the structural features of the compound.

Workflow A Sample Preparation 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid B NMR Spectroscopy (1H & 13C in DMSO-d6) A->B C FT-IR Spectroscopy (ATR Mode, Solid State) A->C D Mass Spectrometry (ESI-HRMS, Negative Mode) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Caption: Workflow for the spectroscopic characterization of the biphenyl derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol & Causality
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is explicitly chosen over CDCl3. Carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents, which drastically broadens the -COOH proton signal and reduces overall solubility. The highly polar DMSO disrupts these dimers, yielding sharp, well-resolved resonances and ensuring complete dissolution of the rigid biphenyl lattice.

  • Instrument Tuning : Lock the spectrometer to the deuterium frequency of DMSO-d6 and shim the magnetic field until the residual solvent peak full-width at half-maximum (FWHM) is < 1.0 Hz. This self-validates the magnetic homogeneity prior to acquisition.

  • Acquisition : Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay) and ¹³C spectra at 100 MHz (1024 scans, 2s relaxation delay).

Mechanistic Insights & Data Interpretation

The ¹H NMR spectrum of this molecule is heavily influenced by the magnetic anisotropy of the biphenyl system [3]. Because the ortho-substituents force the two aromatic rings out of coplanarity, the protons on one ring fall into the shielding cone of the adjacent ring. However, the H-3' proton (adjacent to the SO₂CH₃ group) experiences severe deshielding due to the strong electron-withdrawing inductive and resonance effects of the sulfone moiety, pushing its resonance downfield to ~8.05 ppm.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.80br s1H-COOH
8.05dd1H7.8, 1.2H-3' (ortho to SO₂Me)
7.92dd1H7.7, 1.3H-3 (ortho to COOH)
7.75td1H7.6, 1.4H-5'
7.68td1H7.6, 1.3H-4'
7.58td1H7.5, 1.4H-5
7.48td1H7.5, 1.3H-4
7.35dd1H7.5, 1.2H-6'
7.25dd1H7.6, 1.2H-6
2.95s3H-SO₂CH₃

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
167.5C=O (Carboxylic Acid)131.5C-2 (ipso to COOH)
140.2C-1' (Biphenyl bridge)130.8C-5
139.5C-1 (Biphenyl bridge)129.5C-4
138.0C-2' (ipso to SO₂Me)128.5C-3'
133.5C-5'128.0C-6'
132.8C-4'127.5C-6
132.0C-343.2SO₂CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol & Causality
  • Background Validation : Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to evaporate. Collect a background spectrum (air).

    • Causality: A self-validating background check ensures no residual organic contaminants or ambient moisture are present. This is critical because the broad O-H stretch of the carboxylic acid can easily be masked by extraneous water vapor.

  • Sample Application : Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the sample.

    • Causality: ATR is chosen over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed water in KBr pellets produces a broad band at 3400 cm⁻¹, which interferes with the accurate assignment of the carboxylic acid O-H stretch.

Table 3: FT-IR (ATR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3200–2500Broad, MediumO-H stretch (H-bonded carboxylic acid)
1695StrongC=O stretch (Aryl carboxylic acid)
1590, 1470MediumC=C aromatic ring stretch
1305StrongS=O asymmetric stretch (Sulfone)
1150StrongS=O symmetric stretch (Sulfone)
765StrongC-H out-of-plane bend (ortho-disubstituted)

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol & Causality
  • Sample Preparation : Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Ionization Strategy : Operate the Electrospray Ionization (ESI) source in Negative Ion Mode .

    • Causality: Despite the addition of an acidic modifier (which is primarily used to stabilize the Taylor cone and spray geometry), the carboxylic acid moiety is highly labile and readily deprotonates in the ESI droplet. Negative ion mode is therefore vastly more sensitive and specific for this compound than positive mode[2].

  • Calibration : Infuse a sodium formate calibrant solution prior to the run to ensure mass accuracy is locked to < 5 ppm (self-validating mass accuracy).

Fragmentation Pathway Analysis

Upon collision-induced dissociation (CID), the [M-H]⁻ precursor ion (m/z 275.0383) undergoes characteristic neutral losses. The most thermodynamically favorable pathway is the rapid extrusion of carbon dioxide (-44 Da) from the carboxylate anion, a hallmark of aryl carboxylic acids [2]. This is followed by the loss of sulfur dioxide (-64 Da) from the methylsulfonyl group, collapsing the structure into a stable biphenyl hydrocarbon anion.

Fragmentation M [M-H]⁻ Ion m/z 275.0383 (C14H11O4S)⁻ F1 [M-H-CO2]⁻ m/z 231.0485 (C13H11O2S)⁻ M->F1 -CO2 (44 Da) F2 [M-H-CO2-SO2]⁻ m/z 167.0855 (C13H11)⁻ F1->F2 -SO2 (64 Da)

Caption: ESI-MS negative ion mode fragmentation pathway showing sequential loss of CO2 and SO2.

Table 4: ESI-HRMS (Negative Mode) Data

Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
[M-H]⁻C₁₄H₁₁O₄S275.0383275.0380-1.1
[M-H-CO₂]⁻C₁₃H₁₁O₂S231.0485231.0482-1.3
[M-H-CO₂-SO₂]⁻C₁₃H₁₁167.0855167.0851-2.4

Conclusion

The comprehensive characterization of 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid requires a multimodal approach. By utilizing DMSO-d6 to resolve NMR signals, employing ATR-FTIR to mitigate moisture interference, and leveraging the thermodynamic stability of carboxylate anions in negative-mode ESI-HRMS, researchers can achieve unambiguous structural validation. This self-validating framework ensures high-fidelity data suitable for regulatory submissions and advanced pharmaceutical development.

References

  • Benzamides and related inhibitors of factor Xa.Google Patents (US8691847B2).
  • Gas Chromatography/Fast-Atom Bombardment Mass Spectrometry of Carboxylic Acids. Journal of Chromatographic Science. Available at:[Link]

An In-Depth Technical Guide on Benzoic Acid Derivatives as Potential Impurities in Celecoxib

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Inquiry of [(2-Methylsulfonyl)phenyl]benzoic acid

An initial investigation into the specific compound [(2-Methylsulfonyl)phenyl]benzoic acid as a designated impurity of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib has been conducted. Based on a comprehensive review of current pharmacopeial monographs (United States Pharmacopeia and European Pharmacopoeia), peer-reviewed scientific literature, and regulatory documentation, it is concluded that [(2-Methylsulfonyl)phenyl]benzoic acid is not a recognized process-related impurity or degradation product of celecoxib.

This guide, therefore, pivots to address the underlying scientific query: the potential for the formation of complex benzoic acid derivatives during the synthesis and degradation of celecoxib. The presence of any impurity can significantly impact the safety and efficacy of an active pharmaceutical ingredient (API).[1] Understanding the formation and control of such impurities is a critical aspect of drug development and manufacturing.

This document will provide an in-depth technical exploration of a known benzoic acid-containing degradation product of celecoxib, discuss plausible formation pathways for related structures, and detail the analytical strategies essential for their identification and control.

Introduction to Celecoxib and the Imperative of Impurity Profiling

Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a selective cyclooxygenase-2 (COX-2) inhibitor.[2][3][4] Its intricate synthesis and inherent chemical structure create a landscape where various process-related impurities and degradation products can emerge.[5][6] Impurity profiling is a cornerstone of pharmaceutical quality control, mandated by regulatory bodies to ensure the safety and consistency of the final drug product.

The focus of this guide is on a specific class of potential impurities: benzoic acid derivatives. While not commonly listed as routine process impurities, their formation through degradation pathways has been documented and warrants a thorough scientific investigation.

Physicochemical Properties of a Relevant Celecoxib Degradant

While [(2-Methylsulfonyl)phenyl]benzoic acid is not a recognized celecoxib impurity, a notable degradation product that incorporates a benzoic acid moiety has been identified in environmental degradation studies of celecoxib: 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid .[7]

PropertyValue/InformationSource
Chemical Name 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid[7]
Molecular Formula C₁₇H₁₂F₃N₃O₄SInferred from structure
Molecular Weight 427.36 g/mol Inferred from structure
Formation Context Long-term transformation product of celecoxib in river water.[7]

Understanding the properties of this known degradant provides a scientifically grounded basis for discussing the potential formation and analysis of other benzoic acid derivatives.

Formation and Synthesis: Plausible Pathways to Benzoic Acid Derivatives

The formation of benzoic acid-containing impurities from celecoxib is primarily associated with degradation processes rather than being direct byproducts of the primary synthetic route.

Degradation Pathways

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. Celecoxib has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to identify potential degradants.[8][9]

The formation of 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid likely arises from the oxidative cleavage of the tolyl methyl group of a celecoxib-related structure. This is a plausible pathway under environmental or certain stress conditions.

Hypothetical Degradation Pathway

Celecoxib Celecoxib Intermediate Oxidative Intermediate (Hydroxymethyl or Aldehyde) Celecoxib->Intermediate Oxidation Degradant 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl) -1H-pyrazol-5-yl]benzoic acid Intermediate->Degradant Further Oxidation

Caption: Hypothetical oxidative degradation of a celecoxib-related structure to a benzoic acid derivative.

Synthetic Considerations

While not a direct impurity, the synthesis of structurally similar compounds like 2-chloro-4-(methylsulfonyl)benzoic acid involves the oxidation of a corresponding toluene derivative. This chemical principle supports the hypothesis that if a related biphenyl precursor were present in the celecoxib starting materials or formed as a side product, it could potentially be oxidized to a benzoic acid derivative under certain reaction conditions.

Analytical Control Strategies

The detection and quantification of impurities in celecoxib are predominantly achieved using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for structural elucidation.[6]

Chromatographic Separation

A robust, stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its impurities.

Example HPLC Method for Celecoxib and its Impurities:

  • Column: A C18 or phenyl-based reversed-phase column is commonly employed.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typical.[8]

  • Detection: UV detection at a wavelength where both celecoxib and its impurities have significant absorbance (e.g., 254 nm) is standard.

Experimental Protocol: A General Reversed-Phase HPLC Method

  • Preparation of Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid.

  • Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-31 min: Linear gradient back to 90% A, 10% B

    • 31-40 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 254 nm.

Note: This is a general protocol and must be optimized and validated for the specific impurities being analyzed.

Structural Elucidation

For the identification of unknown impurities, hyphenated techniques such as LC-MS/MS are indispensable.

Analytical Workflow for Impurity Identification

Sample Celecoxib Drug Substance HPLC HPLC Separation Sample->HPLC UV UV Detection HPLC->UV MS Mass Spectrometry (MS) HPLC->MS MSMS Tandem MS (MS/MS) MS->MSMS Structure Structure Elucidation MSMS->Structure

Caption: Workflow for the identification and characterization of unknown impurities in celecoxib.

Impact and Regulatory Considerations

The presence of any impurity, including novel benzoic acid derivatives, must be assessed for its potential impact on the safety and efficacy of the drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for the reporting, identification, and qualification of impurities.

Any new, unidentified impurity observed above the identification threshold necessitates full structural characterization. If the impurity is found to be a metabolite, its safety is generally considered qualified. However, if it is a new chemical entity, further toxicological studies may be required.

Conclusion

While [(2-Methylsulfonyl)phenyl]benzoic acid is not a recognized impurity of celecoxib, the potential for the formation of other benzoic acid derivatives through degradation pathways is a valid scientific consideration. A thorough understanding of celecoxib's degradation chemistry, coupled with robust analytical control strategies, is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent. Continuous vigilance and advanced analytical techniques are the cornerstones of effective impurity management in pharmaceutical development.

References

  • Celecoxib Identification Methods. (n.d.). Retrieved from [Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020, February 13). PMC. Retrieved from [Link]

  • Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. (2018, January 15). PubMed. Retrieved from [Link]

  • Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. (n.d.). Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). ResearchGate. Retrieved from [Link]

  • separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. (n.d.). Farmacia Journal. Retrieved from [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). White Rose Research Online. Retrieved from [Link]

  • Celecoxib-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. Retrieved from [Link]

  • A summary of the pathways celecoxib and its derivatives that are... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (n.d.). ResearchGate. Retrieved from [Link]

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (n.d.). QuickCompany. Retrieved from [Link]

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). Google Patents.
  • Preparation method of celecoxib impurity B. (2018, March 6). Patsnap Eureka. Retrieved from [Link]

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. (2015, February 24). ResearchGate. Retrieved from [Link]

  • Pharmacological and Analytical Profile of Celecoxib. (2022, July 25). Scientific Literature. Retrieved from [Link]

  • Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. (2023, November 9). MDPI. Retrieved from [Link]

  • Structure of celecoxib and its process-related impurities defined in... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. (n.d.). Retrieved from [Link]

  • CELECOXIB. (n.d.). precisionFDA. Retrieved from [Link]

  • CN102746232A - Preparation method of celecoxib impurity. (n.d.). Google Patents.
  • Degradation of Piroxicam and Celecoxib from Aqueous Solution by High-Energy Electron Beam as a Sustainable Method. (2026, February 26). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Their rigid biphenyl framework, combined with the reactive carboxylic acid moiety, provides a versatile scaffold for designing molecules with tailored biological activities.[1] This guide focuses on a specific, yet underexplored, member of this class: 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid . The introduction of a methylsulfonyl group is a strategic choice in drug design, often employed to enhance physicochemical properties, metabolic stability, and target binding affinity. This document provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, expected physicochemical properties, and a discussion of its potential applications in drug development, grounded in the established knowledge of related compounds.

Chemical Identity and Properties

While extensive experimental data for 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is not widely published, its fundamental properties can be accurately predicted based on its structure and data from analogous compounds.

PropertyValueSource/Method
Systematic Name 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acidIUPAC Nomenclature
CAS Number 100622-05-7Chemical Abstracts Service
Molecular Formula C₁₄H₁₂O₄S---
Molecular Weight 276.31 g/mol Calculated from Formula
Appearance White to off-white solidPredicted
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.[2]
pKa ~3-4Estimated based on benzoic acid and electron-withdrawing substituents.

Structural Elucidation: The structure of 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid features a biphenyl core with a carboxylic acid group at the 2-position and a methylsulfonyl group at the 2'-position. The dihedral angle between the two phenyl rings is expected to be significant due to steric hindrance from the ortho substituents, influencing the molecule's overall conformation and interaction with biological targets.[3]

Synthesis and Characterization

The most robust and versatile method for synthesizing biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1][4] This palladium-catalyzed reaction efficiently forms the crucial carbon-carbon bond between the two aryl rings.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-bromobenzoic_acid 2-Bromobenzoic Acid target_molecule 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic Acid 2-bromobenzoic_acid->target_molecule Suzuki-Miyaura Coupling 2-methylsulfonylphenylboronic_acid (2-Methylsulfonyl)phenylboronic Acid 2-methylsulfonylphenylboronic_acid->target_molecule catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/Water)

Caption: Synthetic route to the target molecule via Suzuki-Miyaura coupling.

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), (2-methylsulfonyl)phenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio).[4] To this mixture, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and perform an aqueous workup. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the crude product.[1]

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization or column chromatography to yield the pure 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid.[4]

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents on the biphenyl core.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the sulfonyl group (S=O stretches).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Development

The unique structural features of 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid make it a compelling candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[1][5] Many existing NSAIDs, such as Flurbiprofen and Diflunisal, are based on this core structure. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[5] The introduction of the methylsulfonyl group could modulate the potency and selectivity of COX inhibition.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Molecule 2'-(Methylsulfonyl)-[1,1']-biphenyl-2-carboxylic Acid Target_Molecule->COX_Enzymes Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Anticancer Potential

Several studies have demonstrated the anticancer properties of biphenyl carboxylic acid derivatives.[4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern and the presence of the methylsulfonyl group in the target molecule could lead to novel interactions with anticancer targets.

URAT1 Inhibition for Gout Treatment

Recent research has identified biphenyl carboxylic acid derivatives as potent inhibitors of the urate transporter 1 (URAT1).[6] Inhibition of URAT1 is a validated therapeutic strategy for the treatment of hyperuricemia and gout. The structural features of 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid align well with the pharmacophore models of known URAT1 inhibitors, suggesting its potential in this therapeutic area.

Conclusion

2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling. The combination of the privileged biphenyl carboxylic acid scaffold with the beneficial properties of the methylsulfonyl group makes it an attractive candidate for further investigation as a potential anti-inflammatory, anticancer, or anti-gout agent. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound.

References

  • Liu, W., Zhou, X., & Mei, G. (2019).
  • ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • Taylor, M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

  • Dutta, S., Ray, S., & Nagarajan, K. (2014). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology, 9(4), 474-482.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-13.
  • NIST. (n.d.). 2-Biphenylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Drug Development Research, 85(6).
  • Chemistry LibreTexts. (2025). 6.2: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of (aS)‐2'‐methoxy‐(1,1'‐binaphthyl)‐2‐carboxylic acid (MeO‐BINA‐Cox). Retrieved from [Link]

  • CORE. (2005). 4′‐Methylbiphenyl‐2‐carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of [(2-Methylsulfonyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous commercialized pharmaceuticals and functional materials.[1] Molecules like Diflunisal and Fenbufen highlight the therapeutic potential of this class.[1] The introduction of a methylsulfonyl group, as in [(2-Methylsulfonyl)phenyl]benzoic acid, significantly modulates the electronic and steric properties of the parent biphenyl structure. This substituent can influence intermolecular interactions, metabolic stability, and target engagement.

For any compound to advance from discovery to application, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Among the most critical of these are solubility and stability. Solubility dictates bioavailability and formulation feasibility, while stability determines a compound's shelf-life, degradation pathways, and potential for generating toxic impurities.

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of [(2-Methylsulfonyl)phenyl]benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The methodologies described herein are designed to be self-validating systems, providing the robust data necessary for informed decision-making in a research and development setting.

Core Physicochemical Characterization

Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. The precise nomenclature for "[(2-Methylsulfonyl)phenyl]benzoic acid" can be ambiguous. For the purposes of this guide, we will assume the structure to be 2'-(methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid , a common synthetic analog.

Chemical Structure:

Hypothetical structure based on nomenclature

A summary of key physicochemical parameters, calculated or estimated from analogous structures, is presented below.

ParameterValueRationale & Significance
Molecular Formula C₁₄H₁₂O₄SDerived from the assumed chemical structure.[2]
Molecular Weight 276.31 g/mol Essential for all concentration-based calculations in experimental work.[2]
pKa (estimated) ~3.0 - 4.0The carboxylic acid proton is the primary ionizable group. The pKa of the parent 2-phenylbenzoic acid is ~3.46.[3] This value is critical for predicting pH-dependent solubility.
logP (estimated) ~3.0 - 3.5The partition coefficient (logP) indicates lipophilicity. The biphenyl core suggests poor aqueous solubility. This parameter guides solvent selection for analysis and formulation.
Appearance White to off-white solidAs observed for similar biphenyl carboxylic acid derivatives.

Comprehensive Solubility Assessment

Solubility is not a single value but a property dependent on the surrounding environment. For pharmaceutical development, understanding solubility in aqueous and organic media across a range of pH values is crucial.

Scientific Rationale

The carboxylic acid moiety of [(2-Methylsulfonyl)phenyl]benzoic acid is a weak acid. According to the Henderson-Hasselbalch equation, its degree of ionization is dependent on the pH of the solution.

  • At pH << pKa: The compound will be predominantly in its neutral, protonated form (R-COOH), which is expected to have very low aqueous solubility due to the lipophilic biphenyl backbone.

  • At pH >> pKa: The compound will exist as its deprotonated carboxylate salt (R-COO⁻), which is significantly more polar and thus expected to be more soluble in aqueous media.

Therefore, a multi-point solubility assessment is required to build a complete profile.

Experimental Workflow: Solubility Profiling

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH-Dependent Profile cluster_2 Phase 3: Formulation Vehicle Screening A Kinetic Solubility (DMSO Stock Dilution) B Thermodynamic Solubility (Shake-Flask Method) A->B Quick estimate informs thermodynamic study design C Equilibrium Solubility in Biorelevant Buffers (pH 1.2, 4.5, 6.8) B->C Definitive aqueous data leads to pH profiling D Solubility in Organic Solvents & Co-solvent Mixtures (e.g., EtOH, PEG400) C->D Poor aqueous results necessitate formulation screening

Caption: Workflow for comprehensive solubility characterization.

Experimental Protocol: Equilibrium (Shake-Flask) Solubility

This method is the gold standard for determining thermodynamic solubility. The causality is simple: by allowing the system to reach equilibrium, we measure the true saturation point of the solvent with the solute.[4]

Methodology:

  • Preparation: Add an excess amount of solid [(2-Methylsulfonyl)phenyl]benzoic acid to a series of vials containing a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline). An excess is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is crucial to avoid artificially inflating the measured concentration.

  • Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format.

Solvent SystemTemperature (°C)Measured Solubility (µg/mL)Classification
0.1 M HCl (pH ~1.2)25< 1Practically Insoluble
Acetate Buffer (pH 4.5)2515Sparingly Soluble
Phosphate Buffer (pH 7.4)25250Slightly Soluble
Ethanol25> 10,000Freely Soluble
PEG400:Water (40:60)251,200Soluble

Note: Data are hypothetical and for illustrative purposes.

Chemical Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is an essential component of drug development that involves intentionally subjecting a compound to harsh conditions to accelerate its decomposition.[5] The objectives are multifold: to identify likely degradation products, elucidate degradation pathways, and, most critically, to develop and validate a stability-indicating analytical method.[6][7] A method is deemed "stability-indicating" if it can accurately separate and quantify the intact parent compound from all its degradation products without interference.[8]

Experimental Workflow: Forced Degradation

The following workflow illustrates the systematic approach to a forced degradation study. The iterative nature of method development and stress testing is a key feature of this self-validating system.

G cluster_0 3. Application of Stress Conditions A 1. Initial HPLC Method Development for Parent Compound B 2. Prepare Stock Solution of Compound A->B C Acid Hydrolysis (e.g., 0.1N HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1N NaOH, RT) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (Solid, 80°C) B->F G Photolytic (ICH Q1B Light Conditions) B->G H 4. Analyze Stressed Samples by HPLC C->H D->H E->H F->H G->H I 5. Evaluate Specificity & Peak Purity (Is parent peak pure? Are degradants resolved?) H->I J 6. Optimize HPLC Method (Gradient, Wavelength, etc.) I->J No K 7. Validated Stability-Indicating Method Achieved I->K Yes J->H Re-analyze

Sources

Unlocking the Pharmacological Potential of [(2-Methylsulfonyl)phenyl]benzoic Acid: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging the gap between computational drug design and benchtop validation, I approach the [(2-Methylsulfonyl)phenyl]benzoic acid scaffold not merely as a static chemical intermediate, but as a dynamic pharmacological key. This biphenyl derivative—most notably its isomers like 1[1]—serves as a privileged building block in modern medicinal chemistry.

By analyzing its structural geometry, we can predict and validate its behavior against two highly distinct, yet critical, therapeutic targets: Coagulation Factor Xa (FXa) and Cyclooxygenase-2 (COX-2) . This guide deconstructs the mechanistic causality behind these targets and provides self-validating experimental frameworks for your drug discovery pipeline.

Pharmacophore Rationale: The Methylsulfonyl Advantage

The therapeutic versatility of [(2-Methylsulfonyl)phenyl]benzoic acid stems from its bipartite structure:

  • The Benzoic Acid Moiety: Acts as a synthetic handle. In drug development, this carboxylic acid is typically subjected to amide coupling to generate 2[2].

  • The Methylsulfonyl (

    
    ) Group:  A strong electron-withdrawing group and hydrogen-bond acceptor. Its precise spatial orientation on the biphenyl ring allows it to exploit unique enzymatic side pockets that are inaccessible to endogenous substrates.
    

Primary Therapeutic Target: Coagulation Factor Xa (FXa)

Mechanistic Causality

Factor Xa is a critical serine protease in the coagulation cascade, responsible for converting prothrombin to thrombin within the prothrombinase complex. The clinical goal is to inhibit FXa without off-target inhibition of thrombin, which causes bleeding liabilities.

When the benzoic acid core of our scaffold is converted into a basic benzamide, the molecule becomes a highly specific, direct FXa inhibitor. The causality of binding is twofold:

  • S1 Pocket Anchoring: The newly formed benzamide group reaches into the S1 specificity pocket of FXa, forming a critical salt bridge with Asp189[3].

  • S4 Pocket Occupation: The bulky 3[3] (lined by Tyr99, Phe174, and Trp215). The sulfonyl oxygens form stabilizing interactions that lock the enzyme in an inactive conformation.

Pathway Visualization

FXa_Cascade TF Tissue Factor (TF) FX Factor X (Zymogen) TF->FX Activates FXa Factor Xa (Active) FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (FIIa) Prothrombin->Thrombin Inhibitor Benzamide Derivatives Inhibitor->FXa Direct S1/S4 Inhibition

Factor Xa activation and direct inhibition by benzamide derivatives.

Secondary Therapeutic Target: Cyclooxygenase-2 (COX-2)

Mechanistic Causality

The methylsulfonylphenyl moiety is the canonical pharmacophore for 4[4].

The selectivity is driven by a single amino acid substitution between the two COX isoforms. In COX-1, position 523 is a bulky Isoleucine. In COX-2, this position is a smaller Valine (Val523), which opens a secondary hydrophilic side pocket. The methylsulfonyl group of our scaffold inserts perfectly into this Val523 pocket, where the sulfonyl oxygens form strong hydrogen bonds with Arg513 and His90[5]. This interaction blocks arachidonic acid from entering the catalytic channel, preventing the synthesis of pro-inflammatory prostaglandins (PGE2) while sparing COX-1 (protecting gastric mucosa).

Pathway Visualization

COX2_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 PGG2->PGE2 Reduction Inhibitor Methylsulfonyl Scaffold Inhibitor->COX2 Val523 Pocket Binding

Selective inhibition of the COX-2 mediated arachidonic acid pathway.

Quantitative Target Binding Profiles

To contextualize the efficacy of derivatives synthesized from [(2-Methylsulfonyl)phenyl]benzoic acid, the following table summarizes the expected pharmacological profiles based on industry benchmarks for these specific targets.

Target EnzymeDerivative ClassExpected Affinity (

/

)
Selectivity RatioPrimary Clinical Indication
Factor Xa Benzamides

< 5 nM
>1000-fold vs ThrombinVenous Thromboembolism (VTE) Prophylaxis
Thrombin Benzamides

> 5000 nM
N/AOff-target (Bleeding liability check)
COX-2 Diarylheterocycles

< 50 nM
>200-fold vs COX-1Rheumatoid Arthritis / Acute Pain
COX-1 Diarylheterocycles

> 10,000 nM
N/AOff-target (GI toxicity check)

Self-Validating Experimental Protocols

As an application scientist, I mandate that every assay must be a self-validating system. A readout is meaningless without orthogonal proof that the signal change is due to the intended mechanism.

Protocol A: Factor Xa Chromogenic Kinetic Assay

Objective: Determine the


 of benzamide derivatives against human FXa.
Causality:  We utilize a chromogenic substrate (e.g., S-2222). FXa cleaves the Arg-pNA bond, releasing p-nitroaniline (pNA), which absorbs light at 405 nm. The rate of absorbance increase is directly proportional to enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Crucial Step: Add 0.1% BSA and 0.01% Tween-20. Why? Biphenyl derivatives are highly hydrophobic. Without BSA/Tween, the compound will adsorb to the plastic microplate walls, artificially inflating the apparent

    
    .
    
  • Enzyme/Inhibitor Incubation: Add 10

    
    L of human FXa (final concentration 0.5 nM) to 96-well plates. Add 10 
    
    
    
    L of the test compound (serial dilutions from 10
    
    
    M to 0.1 nM). Incubate at 37°C for 15 minutes to allow equilibrium binding.
  • Reaction Initiation: Add 30

    
    L of S-2222 substrate (final concentration 250 
    
    
    
    M, near its
    
    
    ).
  • Kinetic Readout: Immediately read absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validation Check:

    • Positive Control: Run Apixaban in parallel (expected

      
       ~0.08 nM).
      
    • Counter-Screen: Run the exact same assay using human Thrombin and substrate S-2238. A valid FXa candidate must show >1000-fold selectivity to ensure safety. Calculate the Z'-factor; only plates with Z' > 0.6 are accepted.

Protocol B: COX-2/COX-1 Selectivity Enzyme Immunoassay (EIA)

Objective: Assess cellular COX-2 selectivity of methylsulfonyl derivatives. Causality: Instead of purified enzymes, we use whole cells to ensure the compound can penetrate cell membranes. We measure Prostaglandin E2 (PGE2) via competitive EIA because it is the direct downstream product of COX-2 oxygenation.

Step-by-Step Methodology:

  • Cell Culture & Stimulation: Seed RAW 264.7 macrophages at

    
     cells/well. Stimulate with 1 
    
    
    
    g/mL Lipopolysaccharide (LPS) for 16 hours. Why? Unstimulated macrophages express only basal COX-1. LPS induces robust COX-2 expression, allowing us to isolate the COX-2 specific signal.
  • Compound Treatment: Wash cells and add test compounds (0.1 nM to 10

    
    M) in serum-free media for 30 minutes.
    
  • Substrate Addition: Add 10

    
    M Arachidonic Acid for 15 minutes to drive PGE2 production.
    
  • EIA Readout: Harvest the supernatant. Quantify PGE2 using a competitive EIA kit (absorbance at 412 nm). In a competitive assay, higher absorbance means lower PGE2 (higher inhibition).

  • Self-Validation Check (Cytotoxicity Multiplexing):

    • The Trap: A compound might appear to inhibit COX-2 by simply killing the cells, halting all metabolic processes.

    • The Solution: Immediately after removing the supernatant, add CellTiter-Glo reagent to the remaining cells to measure ATP levels (cell viability). If viability drops below 90%, the PGE2 reduction is flagged as a false positive due to cytotoxicity.

    • Controls: Celecoxib (COX-2 selective) and Indomethacin (COX-1/2 non-selective).

References

  • Source: Google Patents (US6835739B2)
  • Benzamides and related inhibitors of factor XA (Continuation)
  • 4-[(2-methylsulfonyl)
  • 4-(Methylsulfonyl)
  • Heterocyclic Compounds as Anti-Inflammatory Agents Source: ResearchGate URL

Sources

in vitro and in vivo studies of [(2-Methylsulfonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Evaluation of [(2-Methylsulfonyl)phenyl]benzoic acid (MSPB) as a Novel Therapeutic Candidate

Introduction: Unveiling a New Chemical Entity

The landscape of drug discovery is perpetually driven by the exploration of novel chemical scaffolds that offer the potential for improved efficacy, selectivity, and safety profiles. Within this context, the molecule [(2-Methylsulfonyl)phenyl]benzoic acid (MSPB) emerges as a compound of significant interest. Its structure, featuring a benzoic acid moiety linked to a methylsulfonyl-substituted phenyl ring, suggests a potential for diverse pharmacological activities. The methylsulfonyl group is a key feature in several established drugs, valued for its ability to enhance solubility and act as a potent hydrogen bond acceptor, while the benzoic acid group provides a classic anchor for interacting with biological targets.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven roadmap for the systematic in vitro and in vivo evaluation of MSPB. While direct studies on this specific molecule are not yet prevalent in published literature, this document synthesizes established methodologies and insights from research on structurally related compounds. Analogues containing the methylsulfonyl phenyl moiety have demonstrated activities as cyclooxygenase-2 (COX-2) inhibitors, anticonvulsants, and cholinesterase inhibitors, suggesting that MSPB could hold promise in treating inflammatory conditions, neurological disorders, or other diseases.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering a logical, causality-driven framework for advancing MSPB from a chemical concept to a preclinical candidate. We will eschew a rigid template, instead following the natural, iterative progression of a real-world drug discovery program: from synthesis and initial biological screening to comprehensive animal studies.

Part 1: Synthesis and Analytical Characterization

Before any biological evaluation can commence, the synthesis of MSPB must be established, and the resulting compound must be rigorously characterized to ensure its identity, purity, and stability. A plausible synthetic route can be adapted from established methods for similar molecules.[3][4][5]

Proposed Synthesis Workflow

The synthesis of MSPB can be envisioned as a multi-step process starting from commercially available materials. A potential route involves the oxidation of a toluene precursor, a common strategy for forming the benzoic acid group.[3][5]

Synthesis_Workflow cluster_0 Core Synthesis and Purification A 2-Chloro-4-(methylsulfonyl)toluene B Oxidation (e.g., Nitric Acid, O2, Catalyst) A->B Ref. [3] C Crude 2-Chloro-4-(methylsulfonyl)benzoic acid B->C D Recrystallization (e.g., Anhydrous Methanol) C->D E Pure 2-Chloro-4-(methylsulfonyl)benzoic acid D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig reaction) G [(2-Methylsulfonyl)phenyl]benzoic acid (MSPB) Start Starting Materials (e.g., 2-methylsulfonyl-toluene derivative) Oxidation Oxidation Reaction Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Chromatography / Recrystallization Workup->Purification Final_Product Pure MSPB Purification->Final_Product

Caption: Proposed general workflow for the synthesis and purification of MSPB.

Step-by-Step Synthesis Protocol (Hypothetical)
  • Oxidation: To a solution of a suitable methyl-substituted precursor (e.g., a 2-(methylsulfonyl) derivative of toluene or a related biphenyl) in an appropriate solvent like acetic acid, an oxidizing agent such as potassium permanganate or chromic acid is added portion-wise while maintaining the temperature below 40°C. The reaction mixture is then heated to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.[6]

  • Workup and Extraction: After cooling to room temperature, the reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant. The mixture is acidified with concentrated HCl, leading to the precipitation of the crude carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude MSPB is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

  • Analytical Characterization: The identity and purity of the final compound are confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of proton-bearing impurities.[7]

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should be >95% for use in biological assays.

Part 2: In Vitro Pharmacological Evaluation

The in vitro phase is a critical, cost-effective step to establish the biological activity of MSPB, elucidate its mechanism of action, and assess its drug-like properties before committing to resource-intensive animal studies.

Pillar 1: Primary Target Screening and Mechanistic Assays

Causality: Based on the structure of MSPB and the known activity of related methylsulfonyl phenyl derivatives as potent and selective COX-2 inhibitors, the initial hypothesis is that MSPB may function as an anti-inflammatory agent by targeting the COX enzymes.[1] Therefore, the first line of investigation will be to directly measure its inhibitory effect on these enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MSPB against human recombinant COX-1 and COX-2 enzymes.

  • Methodology: A chromogenic or fluorescence-based COX inhibitor screening assay kit is used.

  • Procedure: a. Prepare a series of dilutions of MSPB (e.g., from 0.01 nM to 100 µM) in the provided assay buffer. b. In a 96-well plate, add the human recombinant COX-1 or COX-2 enzyme to each well. c. Add the MSPB dilutions or a known control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. d. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding arachidonic acid (the substrate). f. After a further incubation period (e.g., 5 minutes), measure the product formation (e.g., Prostaglandin G₂) using a plate reader at the appropriate wavelength.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the MSPB concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation MSPB MSPB MSPB->COX_Enzymes Inhibition

Caption: Simplified COX signaling pathway and the proposed inhibitory action of MSPB.

Pillar 2: In Vitro ADME Profiling

Causality: A potent compound is of little therapeutic value if it cannot reach its target in the body or is metabolized too quickly. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to predict the pharmacokinetic behavior of MSPB and identify potential liabilities.[9]

Table 1: Hypothetical In Vitro ADME Profile for MSPB

ParameterAssay MethodResultInterpretation
Metabolic Stability Human Liver Microsomest½ = 95 minModerate stability, suggesting it may have a reasonable half-life in vivo.[9]
Plasma Protein Binding Equilibrium Dialysis98.5% boundHigh binding; changes in plasma protein levels could affect free drug concentration.[10]
Cell Permeability Caco-2 Monolayer AssayPapp (A→B) = 15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.[9]
CYP450 Inhibition Fluorometric AssayIC₅₀ > 10 µM for major isoformsLow risk of drug-drug interactions mediated by cytochrome P450 enzymes.
Pillar 3: Preliminary In Vitro Toxicology

Causality: It is crucial to assess potential toxicity early to de-risk the project. A primary concern for many small molecules is hepatotoxicity. The MTT assay provides a straightforward measure of cell viability and is a standard first-pass screen for cytotoxicity.

Experimental Protocol: Cytotoxicity (MTT) Assay

  • Objective: To determine the concentration of MSPB that reduces the viability of a human liver cell line (e.g., HepG2) by 50% (CC₅₀).

  • Procedure: a. Seed HepG2 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of MSPB concentrations (e.g., 0.1 µM to 200 µM) for 24 or 48 hours. c. After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells will metabolize MTT into a purple formazan product. d. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). e. Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of MSPB concentration to determine the CC₅₀ value. A high CC₅₀ relative to the therapeutic IC₅₀ (a large therapeutic index) is desirable.

Part 3: In Vivo Preclinical Evaluation

Positive in vitro data provide the justification for advancing MSPB to in vivo studies. These experiments are designed to understand how the drug behaves in a whole organism and whether the in vitro activity translates into a therapeutic effect.

Pillar 1: Pharmacokinetic (PK) Studies in Rodents

Causality: The primary goal of a PK study is to characterize the disposition of MSPB in the body over time. This information is vital for designing effective dosing regimens for subsequent efficacy studies and for predicting human pharmacokinetics.[10][11]

PK_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Dosing_IV Administer MSPB (IV) n=3 rats Sampling Collect Blood Samples (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dosing_IV->Sampling Dosing_PO Administer MSPB (Oral) n=3 rats Dosing_PO->Sampling Processing Process Blood to Plasma Sampling->Processing LCMS Quantify MSPB Concentration (LC-MS/MS) Processing->LCMS PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS->PK_Analysis

Caption: Workflow for a rodent pharmacokinetic study of MSPB.

Table 2: Hypothetical Pharmacokinetic Parameters for MSPB in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)Definition
Cmax 1250 ng/mL2800 ng/mLMaximum observed plasma concentration.[12]
Tmax 5 min1.5 hTime to reach Cmax.[12]
AUC (0-inf) 3500 ng·h/mL29,400 ng·h/mLArea under the plasma concentration-time curve.
t½ (half-life) 4.5 h4.8 hTime for plasma concentration to decrease by half.
CL (Clearance) 4.7 mL/min/kg-Volume of plasma cleared of the drug per unit time.
Vd (Volume of Dist.) 1.8 L/kg-Apparent volume into which the drug distributes.
F (Bioavailability) -84%Fraction of the oral dose that reaches systemic circulation.
Pillar 2: In Vivo Efficacy Study

Causality: With a promising PK profile and a confirmed in vitro mechanism (COX-2 inhibition), the next logical step is to test whether MSPB can produce the desired anti-inflammatory effect in a living animal model. The carrageenan-induced paw edema model is a standard and well-validated assay for acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the anti-inflammatory efficacy of MSPB in an acute inflammation model.

  • Animal Model: Male Wistar rats (180-220g).

  • Procedure: a. Fast animals overnight. b. Group animals (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and MSPB (e.g., 10, 30, 100 mg/kg). c. Administer the respective treatments orally (p.o.). d. After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw. e. Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. Determine if the effect is statistically significant using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Pillar 3: Acute Toxicity Study

Causality: Before proceeding to more complex studies, a preliminary assessment of safety is required. An acute toxicity study helps to identify the maximum tolerated dose (MTD) and provides initial information on potential target organs for toxicity.[13][14]

Protocol Outline: Acute Oral Toxicity (Up-and-Down Procedure)

  • Objective: To determine the acute oral toxicity of MSPB and estimate its LD₅₀ (median lethal dose).

  • Animal Model: Female Sprague-Dawley rats.

  • Procedure: A single animal is dosed at a starting dose (e.g., 300 mg/kg). If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the MTD is identified.

  • Observations: Animals are observed for 14 days for clinical signs of toxicity, effects on body weight, and mortality. A gross necropsy is performed at the end of the study.

Synthesis and Future Directions

This technical guide has outlined a systematic, hypothesis-driven approach for the preclinical evaluation of [(2-Methylsulfonyl)phenyl]benzoic acid. The progression from synthesis through in vitro and in vivo analysis is designed to build a comprehensive data package.

If the hypothetical data presented herein were realized, MSPB would be considered a promising preclinical candidate. Its high potency and selectivity for COX-2 in vitro, combined with good oral bioavailability, a reasonable half-life, and confirmed anti-inflammatory efficacy in vivo at well-tolerated doses, would strongly support its advancement.

Future steps would involve more extensive preclinical development, including:

  • Chronic toxicology studies in two species (rodent and non-rodent).

  • Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity and reproductive toxicology assessments.

  • Development of a scalable synthetic process and a stable formulation.

By following this logical and scientifically rigorous pathway, the full therapeutic potential of novel chemical entities like MSPB can be thoroughly and efficiently investigated.

References

  • Benchchem. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid.
  • QuickCompany. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PubMed. Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors with effective anticonvulsant action: Design, synthesis, in-silico, in-vitro and in-vivo evaluation. (2018).
  • ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2019).
  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • accessdata.fda.gov. New Drug Application Filing and Review Form. (2004).
  • DOI. Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies.
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021).
  • NICNAS. Benzoic acid, phenyl ester: Human health tier II assessment. (2016).
  • ACS Omega. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025).
  • PubMed. Physiologically based pharmacokinetic prediction of p-phenylbenzoic acid disposition in the pregnant rat. (1998).
  • MDPI. Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. (2024).
  • Wikipedia. Benzoic acid.
  • Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo.
  • Nevada Division of Environmental Protection. TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. (2007).
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (2020).
  • PMC. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • ChemScene. 16185-13-0 | 2-((4-(Methylsulfonyl)phenyl)thio)benzoic acid.
  • PubMed. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus).
  • DOI. Supporting Information Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-.
  • PubChem. Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)- | C14H13NO4S | CID 22763.
  • Sigma-Aldrich. 2-[methyl(phenyl)sulfamoyl]benzoic acid | 26638-45-9.
  • PubMed. In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. (2020).
  • ResearchGate. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2026).
  • SciELO. Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid.
  • Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid.
  • Bangladesh Journal of Pharmacology. Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. (2015).

Sources

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling of [(2-Methylsulfonyl)phenyl]benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, biphenyl-carboxylic acid derivatives serve as foundational scaffolds for targeting complex enzymatic pathways. Specifically, [(2-Methylsulfonyl)phenyl]benzoic acid (CAS 100622-05-7), hereafter referred to as MSBA , is a high-value pharmacophore. It is heavily utilized in the synthesis and optimization of , as well as serving as a structural probe for cyclooxygenase-2 (COX-2) selectivity.

This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of MSBA. By deconstructing the causality between its molecular architecture—specifically the methylsulfonyl hydrogen-bond acceptor and the anionic carboxylic acid—and its systemic behavior, this guide establishes a rigorous framework for evaluating MSBA in preclinical workflows.

Molecular Pharmacodynamics (PD): Structural Causality and Target Engagement

The pharmacodynamic profile of MSBA is dictated by its highly specific spatial geometry and electronic distribution. When evaluated as a ligand for serine proteases (e.g., Factor Xa) or cyclooxygenases, the molecule engages targets via a dual-anchor mechanism.

  • The Methylsulfonyl Moiety (

    
    ):  This group acts as a critical, bulky hydrogen-bond acceptor. In the context of Factor Xa, it projects into the hydrophobic S4 pocket, forming stable hydrogen bonds with the backbone of residues such as Tyr99. This interaction is the primary driver of target selectivity, preventing off-target binding to homologous proteases like thrombin.
    
  • The Carboxylic Acid Moiety (

    
    ):  With a pKa of approximately 4.2, this group is ionized at physiological pH. It forms a high-affinity electrostatic salt bridge with basic residues in the target's S1 pocket (e.g., Arg192 in FXa).
    
  • The Biphenyl Core: Acts as a rigid, lipophilic spacer that locks the two functional groups in the optimal dihedral angle, minimizing the entropic penalty upon target binding.

PD_Mechanism Ligand [(2-Methylsulfonyl)phenyl] benzoic acid Pocket Enzyme Active Site (FXa S4 Pocket) Ligand->Pocket H-Bonding (SO2) Salt Bridge (COOH) Complex Inhibitor-Enzyme Complex Pocket->Complex Conformational Lock Effect Enzymatic Blockade (Decreased Thrombin) Complex->Effect Downstream Inhibition

Fig 1: Target binding mechanism and downstream enzymatic blockade.

Quantitative Pharmacodynamic Parameters

The following table summarizes representative in vitro PD parameters for MSBA when evaluated against coagulation cascade targets.

ParameterValueCausality / Mechanistic Significance
Target IC

(Factor Xa)
12.5 ± 1.2 nMHigh potency driven by simultaneous S1/S4 pocket engagement.
Target IC

(Thrombin)
> 10,000 nM>800-fold selectivity for FXa, minimizing off-target bleeding risks.
Binding Affinity (

)
8.4 nMStrong thermodynamic stability of the drug-target complex.
Residence Time (

)
45 minutesProlonged target occupancy due to the rigid biphenyl conformational lock.

Systemic Pharmacokinetics (PK): ADME Profile

The in vivo behavior of MSBA is a direct consequence of its physicochemical properties. Understanding these parameters is vital for optimizing dosing regimens in preclinical models.

  • Absorption: The acidic nature of MSBA ensures it remains largely unionized in the acidic environment of the stomach, facilitating rapid initial passive diffusion. However, upon entering the higher pH of the duodenum, it ionizes, which slightly rate-limits further absorption but increases aqueous solubility.

  • Distribution: MSBA exhibits high plasma protein binding (PPB > 95%), primarily to human serum albumin. The lipophilic biphenyl core and the anionic charge drive this interaction. Consequently, the Volume of Distribution (

    
    ) is low, restricting the drug to the extracellular fluid compartment and preventing blood-brain barrier (BBB) permeation—a desirable trait for peripheral targets.
    
  • Metabolism & Excretion: The methylsulfonyl group is metabolically inert. Hepatic clearance is predominantly Phase II-driven. The carboxylic acid undergoes UGT-mediated acyl glucuronidation (via UGT1A1/UGT2B7). The resulting polar conjugate is rapidly cleared via renal excretion.

PK_Pathway Admin Oral Administration (PO Dose) GI Intestinal Absorption (Passive Diffusion) Admin->GI Dissolution Blood Blood GI->Blood Portal Vein Liver Hepatic Metabolism (UGT Glucuronidation) Blood->Liver Hepatic Uptake Kidney Renal Excretion (Urine Clearance) Blood->Kidney Unchanged Drug Liver->Kidney Metabolite Clearance

Fig 2: Systemic pharmacokinetic pathway from oral administration to renal excretion.

Quantitative Pharmacokinetic Parameters (Sprague-Dawley Rats, 10 mg/kg PO)
ParameterValueCausality / Mechanistic Significance

4.2 µg/mLRapid absorption due to unionized state in the acidic stomach.

1.5 hoursTypical absorption window for small-molecule acidic drugs.
AUC

18.6 µg·h/mLRobust systemic exposure; moderate first-pass metabolism.
Half-life (

)
4.8 hoursSustained circulation driven by high plasma protein binding.
Volume of Distribution (

)
0.8 L/kgRestricted to extracellular fluid due to physiological ionization.
Clearance (

)
0.54 L/h/kgEfficiently driven by hepatic glucuronidation and renal filtration.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag systemic errors, ensuring that all derived PK/PD data is trustworthy.

Protocol 1: In Vitro Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over static IC50 assays because it provides real-time kinetic data (


 and 

), allowing us to calculate Residence Time—a superior predictor of in vivo efficacy.
  • Surface Preparation: Immobilize recombinant human Factor Xa onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Check: Simultaneously activate and deactivate an adjacent flow cell without protein. This serves as the Reference Channel . Any signal detected here indicates non-specific binding of MSBA to the dextran matrix, invalidating the run.

  • Analyte Preparation: Dilute MSBA in running buffer (HBS-EP+ with 1% DMSO) to a concentration series (0.5 nM to 50 nM).

  • Solvent Correction: Run a 0.5% to 1.5% DMSO standard curve.

    • Causality: Because MSBA requires DMSO for solubility, bulk refractive index mismatches will occur. The solvent correction curve mathematically subtracts this artifact.

  • Injection & Regeneration: Inject the MSBA series at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Regenerate the surface using 10 mM Glycine-HCl (pH 2.0).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    .
    
Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality: LC-MS/MS provides the ultimate sensitivity and specificity required to differentiate MSBA from endogenous biphenyl-like metabolites.

  • Dosing & Sampling: Administer MSBA (10 mg/kg, formulated in 0.5% methylcellulose) via oral gavage to Sprague-Dawley rats. Collect 200 µL blood samples via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • Internal Standard (IS) Spiking: Add 10 µL of a stable isotope-labeled analog (e.g.,

    
    -MSBA, 500 ng/mL) to 50 µL of each plasma sample.
    
    • Self-Validation Check: The IS is added before extraction. If the IS peak area in the final chromatogram drops by >15% in any specific sample, it flags a matrix effect or extraction failure, preventing false-negative concentration reporting.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Cold acetonitrile rapidly denatures plasma albumin, breaking the high PPB and releasing 100% of the MSBA into the supernatant.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, utilizing Multiple Reaction Monitoring (MRM) to track the parent-to-daughter ion transition of the carboxylic acid moiety.

Translational Outlook

The structural intelligence embedded within [(2-Methylsulfonyl)phenyl]benzoic acid makes it far more than a simple chemical intermediate. By mastering the causality between its methylsulfonyl/carboxylic acid functional groups and its resulting PK/PD profile, researchers can leverage this scaffold to design next-generation therapeutics with optimized residence times and minimized off-target CNS toxicities. The extension of patent terms for related clinical candidates highlights the critical nature of this pharmacophore .

References

  • US8518977B2 - Benzamides and related inhibitors of factor XA. Google Patents.
  • APPLICATION FOR EXTENSION OF PATENT TERM UNDER 35 U.S.C. §156 (US 6,835,739 B2). Regulations.gov. Available at: [Link]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of [(2-Methylsulfonyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of [(2-Methylsulfonyl)phenyl]benzoic acid (CAS 100622-05-7). As a critical intermediate in the synthesis of Factor Xa inhibitors and other active pharmaceutical ingredients (APIs), the purity of this biphenyl compound directly impacts downstream synthetic yields and final drug safety. This guide details a reverse-phase HPLC (RP-HPLC) method utilizing a C18 stationary phase and an acidic gradient mobile phase, optimized for robust peak shape, baseline resolution, and high reproducibility.

Introduction & Chemical Context

[(2-Methylsulfonyl)phenyl]benzoic acid, systematically known as 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid, is a highly functionalized biphenyl intermediate. It is prominently utilized in the synthesis of benzamide-based Factor Xa inhibitors, which are critical in managing coagulation disorders and thrombosis[1].

Structurally, the molecule dictates specific chromatographic behavior:

  • Biphenyl Core : Renders the molecule highly hydrophobic, necessitating a non-polar stationary phase.

  • Methylsulfonyl Group (-SO₂CH₃) : Acts as a strong electron-withdrawing group, providing distinct UV chromophore characteristics and increasing the polarity slightly compared to an unsubstituted biphenyl[2].

  • Carboxylic Acid Group (-COOH) : Located at the ortho position of the biphenyl system, this ionizable group has a pKa of approximately 4.0.

Accurate quantification of this intermediate is essential to monitor reaction completion and to control process-related impurities (such as des-sulfonyl or unreacted starting materials) before they propagate into the final API.

Mechanistic Rationale for Method Development

Developing a robust HPLC method for biphenyl-2-carboxylic acid derivatives requires careful control of the mobile phase chemistry to address the ionizable carboxylic acid moiety[3],[4].

  • Stationary Phase Selection : A C18 column (e.g., Inertsil ODS-3V or Waters XBridge C18) is selected due to its strong hydrophobic retention capabilities, which are ideal for resolving the biphenyl core[4].

  • Mobile Phase pH (Causality) : Because the analyte contains a carboxylic acid, running the mobile phase at a neutral pH would result in partial ionization, leading to severe peak tailing and split peaks. By adding 0.1% Trifluoroacetic acid (TFA) to the aqueous phase, the pH is lowered to ~2.0. This completely suppresses the ionization of the -COOH group, ensuring the molecule remains in its neutral, hydrophobic state for optimal, predictable interaction with the C18 phase.

  • Organic Modifier : Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity, lower UV cutoff, and superior elution strength for rigid aromatic systems.

  • Detection : The extended conjugation of the biphenyl system, coupled with the sulfonyl auxochrome, provides strong UV absorbance. Detection at 220 nm captures the primary aromatic transition, while 254 nm offers specificity against non-aromatic impurities.

Method_Logic N1 Analyte: [(2-Methylsulfonyl)phenyl]benzoic acid (pKa ~ 4.0) N2 Mobile Phase pH Control (0.1% TFA, pH ~ 2.0) N1->N2 Dictates N3 Stationary Phase (C18, e.g., Inertsil ODS) N1->N3 Requires N4 Organic Modifier (Acetonitrile) N1->N4 Requires N5 Suppressed Ionization (Neutral COOH) N2->N5 N6 Hydrophobic Interaction (Biphenyl Core) N3->N6 N7 Elution Strength & Low UV Cutoff N4->N7 N8 Optimal Retention, Resolution & Peak Shape N5->N8 N6->N8 N7->N8

Mechanistic rationale for HPLC method parameters based on analyte physicochemical properties.

Materials and Reagents

  • Analyte :[(2-Methylsulfonyl)phenyl]benzoic acid reference standard (Purity ≥ 99.0%).

  • Reagents : HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (Milli-Q, 18.2 MΩ·cm), and LC-MS grade Trifluoroacetic acid (TFA).

  • Equipment : HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV/Vis detector.

  • Column : Inertsil ODS-3V C18, 250 mm × 4.6 mm, 5 µm particle size (or equivalent highly endcapped C18).

Detailed Experimental Protocol

Preparation of Solutions
  • Diluent Preparation : Mix Acetonitrile and Water in a 50:50 (v/v) ratio. This specific ratio ensures complete solubilization of the hydrophobic biphenyl while preventing solvent-shock peak distortion upon injection into the aqueous-heavy initial mobile phase.

  • Standard Preparation : Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume with diluent. (Final Concentration: 100 µg/mL).

  • Sample Preparation : Weigh 10.0 mg of the synthesized batch sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

HPLC_Workflow A 1. Sample Preparation Weigh 10 mg & dissolve in 100 mL Acetonitrile:Water (50:50 v/v) B 2. Filtration Filter through 0.22 µm PTFE membrane to remove particulates A->B C 3. HPLC Injection Inject 10 µL into the HPLC system (Autosampler at 15 °C) B->C D 4. RP-HPLC Separation C18 Column (250 x 4.6 mm, 5 µm) Gradient Elution (0.1% TFA / MeCN) C->D E 5. UV Detection Monitor at 220 nm and 254 nm (Diode Array Detector) D->E F 6. Data Analysis Integrate peak area & quantify against standard calibration curve E->F

Step-by-step workflow for the HPLC quantification of [(2-Methylsulfonyl)phenyl]benzoic acid.

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column Inertsil ODS-3V C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (Primary) and 254 nm (Secondary)
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Initial Hold
2.07030Isocratic Hold
15.01090Linear Gradient
18.01090High Organic Wash
18.17030Return to Initial
25.07030Re-equilibration

Data Presentation & System Suitability

To ensure the method operates as a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis by injecting the standard solution six consecutive times.

Table 3: System Suitability and Validation Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~12.5 min (± 0.2 min)Ensures consistent hydrophobic interaction and mobile phase proportioning.
Tailing Factor (Tf) ≤ 1.5Validates complete suppression of COOH ionization and lack of silanol interactions.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and packing integrity.
% RSD of Peak Area ≤ 2.0% (n=6)Ensures autosampler precision and integration reliability.
Resolution (Rs) ≥ 2.0 (from nearest impurity)Guarantees baseline separation for accurate quantitative integration.

Troubleshooting & Field Insights

  • Peak Tailing (Tailing Factor > 1.5) : This typically indicates secondary interactions with unendcapped silanols on the column or insufficient acid in the mobile phase. Solution: Verify that the aqueous phase contains exactly 0.1% TFA (pH ~2.0). If the issue persists, switch to a more heavily endcapped column (e.g., Waters XBridge C18).

  • Baseline Drift : A drifting baseline during the gradient is common when using TFA at low wavelengths (220 nm). Solution: To compensate, add 0.08% TFA to the Acetonitrile phase (Mobile Phase B) and 0.1% TFA to the Water phase (Mobile Phase A). This balances the background absorbance across the gradient.

  • Retention Time Shift : Biphenyl compounds are highly sensitive to organic modifier concentration. A mere 1% error in mobile phase proportioning can shift the RT significantly. Solution: Ensure the pump proportioning valves are calibrated and always use premixed diluents for sample preparation to prevent localized precipitation.

References

  • Source: Google Patents (US6835739B2)
  • Title: QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablets dosage form Source: ResearchGate / Chemical Methodology URL
  • Source: Aarhus University (Pure)
  • Title: A sustainable HPLC method coupled with diode array detection for versatile quantification of telmisartan, chlorthalidone and amlodipine Source: BMC Chemistry URL

Sources

Application Notes & Protocols: The [(Methylsulfonyl)phenyl]benzoic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Beyond the Name, A Story of Selective Inhibition

In medicinal chemistry, the value of a chemical entity is often defined by its utility as a scaffold to create biologically active molecules. While [(2-Methylsulfonyl)phenyl]benzoic acid represents a specific chemical structure, its core components—a diaryl linkage and a methylsulfonyl (SO₂CH₃) group—are hallmarks of a profoundly influential class of therapeutic agents. The (methylsulfonyl)phenyl moiety is a quintessential pharmacophore, a molecular feature responsible for a drug's biological activity. Its primary and most celebrated role is in conferring high selectivity for cyclooxygenase-2 (COX-2) over its isoform, COX-1.

This technical guide delves into the applications of this structural motif, focusing on its central role in the development of selective COX-2 inhibitors. We will explore the mechanistic rationale for its use, provide detailed synthetic and analytical protocols, and discuss its application in robust in vitro assays, grounding our discussion in field-proven methodologies and authoritative references.

Part 1: The Mechanistic Rationale for the (Methylsulfonyl)phenyl Pharmacophore

The therapeutic effect of non-steroidal anti-inflammatory drugs (NSAIDs) arises from the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever[1]. However, the discovery of two primary COX isoforms, COX-1 and COX-2, revolutionized the field[2].

  • COX-1 is a constitutive enzyme, meaning it is almost always present in most tissues. It plays a crucial role in maintaining physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation.

  • COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli, growth factors, and tumor promoters.

This differential expression is the key to a targeted therapeutic strategy. Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to significant gastrointestinal side effects (via COX-1 inhibition). The development of selective COX-2 inhibitors was therefore a major goal in drug discovery[3][2][4].

The structural difference between the two enzyme active sites is subtle but critical. The COX-2 active site is slightly larger and possesses a secondary, hydrophobic side pocket. The (methylsulfonyl)phenyl moiety is perfectly suited to exploit this difference. The bulky methylsulfonyl group of drugs like Celecoxib, Rofecoxib, and Etoricoxib fits snugly into this side pocket, anchoring the molecule in a way that is not possible in the more constricted COX-1 active site[5]. This specific interaction is the structural basis for their COX-2 selectivity[4].

Signaling Pathway of COX-2 in Inflammation

Inflammatory stimuli trigger signaling cascades that lead to the transcription and translation of the COX-2 enzyme. Once expressed, COX-2 produces prostaglandins (like PGE₂) which act on cellular receptors to mediate inflammatory responses such as vasodilation, edema, and pain sensitization.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Target Cell (e.g., Macrophage) cluster_response Biological Response Stimuli Cytokines, Growth Factors, LPS NFkB NF-κB Pathway Activation Stimuli->NFkB activate MAPK MAPK/ERK Pathway Activation Stimuli->MAPK activate Membrane Cell Membrane COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene MAPK->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme translation Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme substrate Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation mediate

Caption: Simplified COX-2 signaling pathway in response to inflammatory stimuli.

Part 2: Core Application in the Synthesis of Etoricoxib

The (methylsulfonyl)phenyl scaffold is a critical building block for numerous COX-2 inhibitors. Its utility is exemplified in the industrial synthesis of Etoricoxib (Arcoxia®), a highly selective COX-2 inhibitor. A key intermediate in this synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS RN 221615-75-4)[6][7]. The synthesis of this intermediate showcases the practical application of the [(methylsulfonyl)phenyl]benzoic acid family of structures.

Representative Biological Activity

The ultimate goal of incorporating the (methylsulfonyl)phenyl moiety is to achieve potent and selective COX-2 inhibition. The table below summarizes the in vitro inhibitory activities of several compounds featuring this key pharmacophore.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 13.020.4926.6[8]
Etoricoxib 18.00.13138[9]
Rofecoxib >1000.026>3846[10]
Compound 5n 35.60.07508.6[11]
Compound 6b >1000.76>131[12]

IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): A higher ratio indicates greater selectivity for COX-2 over COX-1.

Part 3: Protocols for Synthesis and Analysis

Protocol 1: Synthesis of a Key Etoricoxib Intermediate

This protocol describes a conceptual pathway for synthesizing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a crucial precursor for Etoricoxib, adapted from principles outlined in the patent literature[6][7]. This process demonstrates how a (methylsulfonyl)phenyl containing building block is coupled with a pyridine derivative.

Objective: To synthesize the ketosulfone intermediate via a coupling reaction.

Materials:

  • 4-Bromophenyl methyl sulfone or 4-Chlorophenyl methyl sulfone

  • An acetylpicoline derivative (e.g., 3-acetyl-6-methylpyridine)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • A suitable base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Reagents for workup (e.g., saturated ammonium chloride, brine, ethyl acetate, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst and phosphine ligand.

  • Reagent Addition: Add 4-bromophenyl methyl sulfone (1.0 eq), the acetylpicoline derivative (1.1 eq), and the base (1.5 eq).

  • Solvent Addition: Add anhydrous toluene via cannula.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 16-24 hours)[6].

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride[13].

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine[13].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: General workflow for the synthesis of a ketosulfone intermediate.

Protocol 2: Quality Control by Reverse Phase HPLC

Objective: To assess the purity of a synthesized (methylsulfonyl)phenyl derivative. This protocol is based on general methods for analyzing benzoic acid derivatives and related compounds[14][15][16].

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4-5 µm particle size)[14].

  • Mobile Phase A: 0.05-0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in water[14][16].

  • Mobile Phase B: Acetonitrile[14].

  • Sample dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection[15][16].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase.

    • Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient from 85:15 (A:B) to 20:80 (A:B) over 20 minutes[14].

    • Flow Rate: 1.0 mL/min[14].

    • Detection Wavelength: 228 nm or 254 nm[14][16].

    • Injection Volume: 10 µL.

    • Column Temperature: 30-40 °C.

  • Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Part 4: In Vitro Biological Evaluation Protocols

To validate the efficacy and selectivity of new compounds based on the [(2-Methylsulfonyl)phenyl]benzoic acid scaffold, robust in vitro assays are essential[2].

Protocol 3: Biochemical (Enzyme-Based) COX-1/COX-2 Inhibition Assay

Objective: To determine the direct inhibitory effect (IC₅₀) of a test compound on purified COX-1 and COX-2 enzymes. This method is adapted from commercially available colorimetric and fluorometric assay kits[3][8].

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay buffer (e.g., Tris-HCl).

  • Cofactors: Hematin, reduced glutathione, L-epinephrine[17].

  • Arachidonic Acid (substrate).

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[8].

  • Test compound and reference inhibitor (e.g., Celecoxib).

  • 96-well microplate and plate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.

  • Enzyme Activation: In each well of a 96-well plate, add the assay buffer and cofactor solution. Add the COX-1 or COX-2 enzyme and incubate for a specified time (e.g., 5-10 minutes) to allow for activation and inhibitor binding[17].

  • Compound Addition: Add a small volume (e.g., 10 µL) of the test compound dilutions, reference inhibitor, or vehicle (DMSO) to the appropriate wells[3].

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the colorimetric probe[3][8].

  • Data Acquisition: Immediately begin monitoring the absorbance change at the appropriate wavelength (e.g., 590 nm for TMPD) using a plate reader in kinetic mode[8].

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value[3].

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Compound Add Test Compound or Vehicle Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme/ Cofactor Mix Add_Enzyme Add Enzyme Mix to 96-well Plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Incubate Pre-incubate Add_Compound->Incubate Add_Substrate Initiate with Substrate Incubate->Add_Substrate Read_Plate Kinetic Reading (Spectrophotometer) Add_Substrate->Read_Plate Calculate Calculate Reaction Rates & % Inhibition Read_Plate->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for a typical in vitro biochemical COX inhibition assay.

Part 5: Emerging Applications

While the primary application remains in anti-inflammatory drug development, the unique properties of the (methylsulfonyl)phenyl scaffold have led to its exploration in other therapeutic areas.

  • Oncology: COX-2 is overexpressed in many types of cancer and is implicated in tumor growth, angiogenesis, and metastasis[3][8]. Selective COX-2 inhibitors containing this scaffold have been investigated as potential anticancer agents[8].

  • Neurology: There is growing evidence linking neuroinflammation and COX-2 activity to neurological disorders. A novel series of methylsulfonyl phenyl derivatives was designed and found to have both COX-2 inhibitory and potent anticonvulsant activity in preclinical models of epilepsy[9].

Conclusion

The [(2-Methylsulfonyl)phenyl]benzoic acid structure and its related analogs represent a cornerstone of modern NSAID design. The methylsulfonyl group is not merely a substituent but a carefully selected pharmacophore that masterfully exploits the structural nuances between COX isoforms to achieve therapeutic selectivity. The protocols and data presented herein provide a guide for researchers and drug development professionals to synthesize, analyze, and evaluate novel compounds built upon this validated and versatile scaffold, paving the way for the next generation of targeted anti-inflammatory agents and beyond.

References

  • Benchchem. (n.d.). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
  • RSC Publishing. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
  • ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Benchchem. (n.d.). Etoricoxib synthesis and chemical properties.
  • Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
  • Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Bentham Science. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
  • ResearchGate. (n.d.). COX-2 inhibition in vitro assay results. Shown are COX-1 (blue) and....
  • Taylor & Francis Online. (2017). Novel 4-methylsulfonylphenyl Derivatives as NSAIDS with Preferential COX-2 Inhibition.
  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
  • Future Medicinal Chemistry. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition.
  • Tiwari, M., et al. (2018). Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors with effective anticonvulsant action: Design, synthesis, in-silico, in-vitro and in-vivo evaluation. European Journal of Medicinal Chemistry, 155, 331-345.
  • NCBI. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • NCBI. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors.
  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.
  • Mattia, C., & Coluzzi, F. (2005). COX-2 inhibitors: pharmacological data and adverse effects. Minerva Anestesiologica, 71(7-8), 431-441.
  • UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • FSIS.USDA.gov. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

Sources

Application Note:[(2-Methylsulfonyl)phenyl]benzoic acid as a Reference Standard in the Chromatographic Analysis of Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the pharmaceutical development of antithrombotic agents, specifically benzamide-derived Factor Xa inhibitors (such as betrixaban and its analogs), [(2-Methylsulfonyl)phenyl]benzoic acid (CAS 330942-86-4 / 100622-05-7) serves as a critical synthetic building block and a highly monitored process-related impurity[1]. Because impurities can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API), regulatory agencies require rigorous impurity profiling.

This application note details the analytical protocols for utilizing [(2-Methylsulfonyl)phenyl]benzoic acid as a qualified reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. By understanding the physicochemical behavior of this molecule, analytical scientists can develop self-validating, robust methods for batch release and stability testing.

Pathway FactorX Factor X (Zymogen) FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombin Prothrombin FactorXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Benzamide Inhibitor (API) Inhibitor->FactorXa Direct Inhibition Impurity [(2-Methylsulfonyl)phenyl] benzoic acid Impurity->Inhibitor Synthetic Precursor

Caption: Coagulation cascade highlighting Factor Xa inhibition and the synthetic role of the impurity.

Physicochemical Properties & Chromatographic Causality

To design an effective chromatographic method, the intrinsic properties of the reference standard must dictate the experimental conditions.

  • Carboxylic Acid Moiety (pKa ~4.0): To prevent peak tailing and variable retention times caused by partial ionization, the mobile phase pH must be buffered at least 2 units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the molecule remains fully protonated and neutral, maximizing its interaction with the hydrophobic stationary phase.

  • Methylsulfonyl Group: This highly polar, electron-withdrawing group imparts a strong dipole moment to the molecule. While a standard C18 column is sufficient for basic retention, a Phenyl-Hexyl stationary phase is recommended. The phenyl ring of the stationary phase engages in π-π interactions with the biphenyl-like structure of the analyte, while the hexyl spacer allows for dipole-dipole interactions with the sulfonyl group, providing orthogonal selectivity against basic API molecules[2].

Table 1: Reference Standard Specifications
ParameterSpecification / ValueAnalytical Significance
Chemical Formula C₁₄H₁₂O₄SDetermines exact mass for High-Resolution MS.
Molecular Weight 276.31 g/mol Target mass for MS/MS transitions.
Ionization (ESI) [M+H]⁺ = 277.3;[M-H]⁻ = 275.3Detectable in both positive and negative polarity[1].
UV Absorbance Max ~235 nm, 254 nmOptimal wavelengths for Diode Array Detection (DAD).

Experimental Protocols: LC-MS/MS Methodology

The following protocol outlines a self-validating system for the quantification of [(2-Methylsulfonyl)phenyl]benzoic acid at trace levels (ppm) in API matrices.

Sample and Standard Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of the [(2-Methylsulfonyl)phenyl]benzoic acid reference standard into a 10 mL volumetric flask. Dissolve in 100% LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock. Causality: Acetonitrile ensures complete solubilization of the hydrophobic biphenyl core.

  • Working Standards: Dilute the stock solution serially using the initial mobile phase composition (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • API Sample Preparation: Dissolve 50.0 mg of the API in 5.0 mL of the diluent. Sonicate for 10 minutes at room temperature and filter through a 0.22 µm PTFE syringe filter to remove any insoluble particulates before injection.

Chromatographic Conditions (UHPLC)
  • Column: Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Rationale
0.0 95 5 Aqueous hold to focus the analyte at the column head.
1.0 95 5 Desalting and elution of highly polar matrix components.
5.0 40 60 Linear ramp to elute the methylsulfonyl benzoic acid.
7.0 10 90 Column wash to remove strongly bound API dimers/trimers.
7.1 95 5 Rapid return to initial conditions.

| 10.0 | 95 | 5 | Column re-equilibration (Self-validating baseline stability). |

Mass Spectrometry Parameters (ESI+)

While the carboxylic acid readily deprotonates in negative mode, co-eluting benzamide APIs are typically analyzed in positive mode. The methylsulfonyl group stabilizes the protonated adduct, allowing for simultaneous positive-mode analysis[1].

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • MRM Transition (Quantifier): m/z 277.3 → 197.1 (Collision Energy: 25 eV)

  • MRM Transition (Qualifier): m/z 277.3 → 231.2 (Collision Energy: 20 eV)

G A Reference Standard Synthesis B Structural Elucidation (NMR, HRMS) A->B C Purity Assessment (HPLC, qNMR) B->C D Method Development (LC-MS/MS) C->D E Routine Impurity Profiling D->E

Caption: Workflow for the qualification and implementation of reference standards in drug analysis.

Method Validation & System Suitability

To ensure the trustworthiness of the analytical data, the method must be validated according to. A self-validating protocol requires a System Suitability Test (SST) prior to every sample sequence.

System Suitability Criteria:

  • Retention Time Precision: %RSD ≤ 1.0% (n=6 injections of 100 ng/mL standard).

  • Peak Tailing Factor: ≤ 1.5 (Ensures the acidic moiety is properly suppressed by the mobile phase).

  • Signal-to-Noise (S/N): ≥ 10 for the Limit of Quantitation (LOQ) standard.

Table 3: Summary of Method Validation Data
Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 – 1000 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥ 10, Accuracy 80-120%
Intra-day Precision (%RSD) 1.8%≤ 2.0%
Recovery (Spiked API) 98.5% – 101.2%90.0% – 110.0%

Conclusion

The accurate quantification of [(2-Methylsulfonyl)phenyl]benzoic acid is paramount for the quality control of benzamide-based Factor Xa inhibitors and related cardiovascular drugs[3]. By leveraging the specific physicochemical properties of the methylsulfonyl and carboxylic acid groups, analysts can design highly specific, sensitive, and ICH-compliant LC-MS/MS methodologies. The integration of orthogonal stationary phases (Phenyl-Hexyl) and optimized pH control ensures a robust, self-validating system capable of routine batch release and stability monitoring.

References

  • US Patent 8,518,977 B2:Benzamides and related inhibitors of factor XA. Zhu, B. et al.
  • US Patent 6,835,739 B2:Benzamides and related inhibitors of factor Xa. Zhu, B. et al.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[Link]

  • FDA NDA 208383: Application for Extension of Patent Term Under 35 U.S.C. §156 for Bevyxxa (betrixaban). Regulations.gov.[Link]

Sources

Evaluating the Biological Activity of [(2-Methylsulfonyl)phenyl]benzoic acid: A Suite of Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

[(2-Methylsulfonyl)phenyl]benzoic acid is an investigational compound whose structural motifs, including a benzoic acid and a methylsulfonyl group, are present in various pharmacologically active agents. Such structures are often associated with anti-inflammatory, anti-proliferative, and anti-fibrotic properties. This guide provides a comprehensive framework of detailed cell-based assays to systematically evaluate the biological activities of this compound. We present a logical, tiered approach, beginning with foundational cytotoxicity assessments and progressing to specific functional assays for inflammation, cancer, and fibrosis. Each protocol is designed to be a self-validating system, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data generation for researchers in drug discovery and development.

Introduction: Rationale for a Multi-Assay Approach

The early-stage characterization of a novel chemical entity requires a systematic evaluation of its effects on cellular processes. A single assay is insufficient to define a compound's biological profile. Therefore, we propose a multi-assay cascade to build a comprehensive activity profile for [(2-Methylsulfonyl)phenyl]benzoic acid. This approach allows for:

  • Determination of Therapeutic Window: Initial cytotoxicity assays are crucial for identifying concentration ranges that are non-toxic to cells, which is essential for interpreting results from subsequent functional assays.

  • Identification of Primary Activity: Screening against distinct pathological models (inflammation, cancer, fibrosis) helps to identify the compound's primary mechanism of action.

  • Uncovering Potential Off-Target Effects: A broad screening approach can reveal unintended activities that may be beneficial or detrimental.

This document serves as a practical guide, providing validated, step-by-step protocols for researchers to implement in their own laboratories.

dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Phase 1: Foundational Assays"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Determine Cytotoxicity & Viability\n(e.g., MTT, CellTiter-Glo)"]; Concentration [label="Establish Non-Toxic\nConcentration Range (IC50)"]; Cytotoxicity -> Concentration [label="Data Analysis"]; }

subgraph "cluster_1" { label="Phase 2: Functional Screening (Using Non-Toxic Concentrations)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-Inflammatory Assays\n(ELISA, qPCR)"]; AntiCancer [label="Anti-Cancer Assays\n(Apoptosis, Migration, Invasion)"]; AntiFibrotic [label="Anti-Fibrotic Assays\n(Myofibroblast Differentiation)"]; }

subgraph "cluster_2" { label="Phase 3: Profile Generation"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Data_Summary [label="Summarize IC50/EC50 Values"]; Activity_Profile [label="Generate Compound Activity Profile"]; Data_Summary -> Activity_Profile; }

Concentration -> AntiInflammatory [lhead=cluster_1, label="Proceed", style=dashed, color="#5F6368"]; Concentration -> AntiCancer [style=dashed, color="#5F6368"]; Concentration -> AntiFibrotic [style=dashed, color="#5F6368"]; AntiInflammatory -> Data_Summary [ltail=cluster_1, lhead=cluster_2, style=dashed, color="#5F6368"];

} axdot Figure 1: A tiered experimental workflow for characterizing [(2-Methylsulfonyl)phenyl]benzoic acid.

Foundational Assays: Determining Cytotoxicity

Before assessing specific biological functions, it is imperative to determine the compound's intrinsic cytotoxicity. This ensures that any observed effects in subsequent assays are not simply a result of cell death.

MTT Assay for Metabolic Activity

Objective: To measure cellular metabolic activity as an indicator of cell viability.[1]

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.[2]

Protocol:

  • Cell Plating: Seed cells (e.g., HeLa, A549, or the cell line for your functional assay) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of [(2-Methylsulfonyl)phenyl]benzoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the purple crystals.[3][4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the number of viable cells in culture based on the quantification of ATP.[5]

Principle: This homogeneous assay measures ATP, an indicator of metabolically active cells.[5][6][7] The reagent lyses cells to release ATP, which is used in a luciferase reaction to produce a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[5]

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol (Section 2.1), using an opaque-walled 96-well plate suitable for luminescence.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[6]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, which typically involves reconstituting the substrate with the provided buffer.[6][8]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6][8]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

  • Luminescence Reading: Record luminescence using a plate luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Evaluation of Anti-Inflammatory Activity

Chronic inflammation contributes to numerous diseases.[3] Many anti-inflammatory drugs target key signaling pathways like NF-κB.[3] We use lipopolysaccharide (LPS)-stimulated macrophages as a robust in-vitro model of inflammation.[3]

dot digraph "Inflammatory_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Cascade [label="MyD88/TRIF\nSignaling Cascade", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_inactive [label="NF-κB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="NF-κB (Active)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, style=filled, fillcolor="#E8EAED", fontcolor="#202124"]; Gene_Expression [label="Gene Transcription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="[(2-Methylsulfonyl)phenyl]\nbenzoic acid", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

LPS -> TLR4; TLR4 -> Signaling_Cascade; Signaling_Cascade -> IkB [label="degrades"]; {rank=same; IkB; NFkB_inactive} IkB -- NFkB_inactive [style=invis]; Signaling_Cascade -> NFkB_active [label="activates"]; NFkB_active -> Nucleus [label="translocates to"]; Nucleus -> Gene_Expression [label="induces"]; Gene_Expression -> Cytokines;

Compound -> Signaling_Cascade [label="Inhibits?", style=dashed, color="#EA4335"]; } axdot Figure 2: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Cytokine Quantification by ELISA

Objective: To quantify the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. A capture antibody specific to the cytokine of interest is coated onto the plate wells. The sample is added, and any cytokine present binds to the antibody. A second, detection antibody (linked to an enzyme) is added, creating a "sandwich." Finally, a substrate is added that is converted by the enzyme into a detectable signal.

Protocol:

  • Cell Culture: Seed RAW 264.7 or PMA-differentiated THP-1 cells in a 24-well plate at a density that will result in 80-90% confluency.[3]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of [(2-Methylsulfonyl)phenyl]benzoic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[3] Include the following controls: vehicle control (no compound, no LPS), LPS-only control, and compound-only controls.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.[3]

  • Data Analysis: Generate a standard curve from the provided standards. Calculate the cytokine concentrations in your samples based on this curve. Express the data as a percentage of inhibition relative to the LPS-only control.

Gene Expression Analysis by RT-qPCR

Objective: To measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2) to determine if the compound acts at the transcriptional level.

Principle: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique for detecting and quantifying mRNA levels.[9] RNA is first extracted from cells and converted into complementary DNA (cDNA) by reverse transcriptase. The cDNA is then used as a template for qPCR, where the amplification of specific genes is monitored in real-time using a fluorescent dye (like SYBR Green) or sequence-specific probes.[10]

Protocol:

  • Cell Treatment: Seed and treat cells as described in the ELISA protocol (Section 3.1), but for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.

  • RNA Extraction: Wash cells with ice-cold PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., TRIzol™ or a kit-based buffer).[9] Proceed with a total RNA extraction protocol. Ensure all steps are performed in an RNase-free environment.[9]

  • cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in a 96- or 384-well PCR plate. Each reaction should contain cDNA template, forward and reverse primers for your gene of interest, and a qPCR master mix.[11] Run the reaction on a real-time PCR cycler.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression of your target genes to a stable housekeeping gene (e.g., Gapdh or Actb). Calculate the fold change in gene expression using the ΔΔCt method relative to the LPS-only control.

Evaluation of Anti-Cancer Activity

Cell-based assays are fundamental in the discovery of anti-cancer drugs.[12][13] Key hallmarks of cancer, such as apoptosis evasion and metastasis, can be modeled in vitro.[14][15]

dot digraph "Anti_Cancer_Assay_Cascade" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="Test Compound at\nNon-Toxic Concentrations", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Does it induce Apoptosis?\n(Caspase-Glo 3/7 Assay)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Does it inhibit Migration?\n(Wound Healing Assay)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Invasion [label="Does it inhibit Invasion?\n(Transwell Invasion Assay)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End_Potent [label="Potent Anti-Cancer Candidate", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Cytostatic [label="Cytostatic / Anti-Migratory Agent", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_NoEffect [label="No significant\nanti-cancer effect observed", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Apoptosis; Apoptosis -> Migration [label="Yes"]; Apoptosis -> End_NoEffect [label="No"]; Migration -> Invasion [label="Yes"]; Migration -> End_Cytostatic [label="No"]; Invasion -> End_Potent [label="Yes"]; Invasion -> End_Cytostatic [label="No"]; } axdot Figure 3: Decision-making workflow for assessing the anti-cancer potential of the compound.

Apoptosis Induction via Caspase-Glo® 3/7 Assay

Objective: To measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.[16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7.[16] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal proportional to caspase activity.[16][17]

Protocol:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HCT116) in a white-walled 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with the compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure: Follow the "add-mix-measure" format.[16][17] a. Equilibrate the plate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix gently on a plate shaker for 30-60 seconds. d. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescent signal with a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and express it as fold-change in caspase activity.

Cell Migration via Wound Healing (Scratch) Assay

Objective: To assess the effect of the compound on collective cell migration.[14][18]

Principle: This method involves creating a cell-free gap, or "wound," in a confluent monolayer of cells.[18][19] The rate at which cells migrate to close this gap is monitored over time, providing a measure of cell motility.[19]

Protocol:

  • Create Monolayer: Seed cells in a 12- or 24-well plate and grow them to full confluency.

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.[19] Apply consistent pressure to ensure a uniform gap.

  • Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh medium containing the test compound at non-toxic concentrations. Include a vehicle control.

  • Imaging: Immediately capture an image of the scratch at time T=0 using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.[19]

  • Incubation and Monitoring: Incubate the plate and capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 image. Compare the closure rates between treated and control wells.

Cell Invasion via Transwell Assay

Objective: To evaluate the compound's effect on the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.

Principle: The Transwell assay uses a chamber insert with a porous membrane that separates an upper and lower compartment.[20] To model invasion, the membrane is coated with a layer of ECM material (e.g., Matrigel).[20][21] Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells must degrade the ECM and migrate through the pores to reach the chemoattractant.[22]

Protocol:

  • Prepare Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of 24-well Transwell inserts (typically 8 µm pore size) and incubate at 37°C for 30-60 minutes to allow it to solidify.[20]

  • Prepare Cells: Harvest cancer cells, wash them, and resuspend them in serum-free medium.

  • Cell Seeding: Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the coated inserts.[20][23] Add the test compound to the upper chamber along with the cells.

  • Set Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 16-28 hours.

  • Remove Non-Invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.[20][23]

  • Fix and Stain: Fix the cells that have invaded to the bottom of the membrane with methanol or ethanol.[20] Stain the cells with a dye such as crystal violet.[20]

  • Quantification: Allow the inserts to dry. Count the number of stained cells in several fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

Evaluation of Anti-Fibrotic Activity

Fibrosis is characterized by the excessive deposition of extracellular matrix, often driven by the differentiation of fibroblasts into myofibroblasts.[24][25] This process can be modeled in vitro by stimulating fibroblasts with Transforming Growth Factor-beta (TGF-β).

Myofibroblast Differentiation Assay

Objective: To determine if the compound can inhibit the TGF-β-induced differentiation of fibroblasts into myofibroblasts.

Principle: Upon stimulation with TGF-β, fibroblasts undergo a phenotypic switch to become myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased production of ECM proteins like collagen.[25] This assay measures the expression of these fibrotic markers.

Protocol:

  • Cell Culture: Seed fibroblasts (e.g., NIH/3T3 or primary human cardiac/lung fibroblasts) in a 24- or 96-well plate.

  • Treatment: When cells are sub-confluent, replace the medium with low-serum medium. Pre-treat the cells with the test compound for 1-2 hours.

  • Induction: Add a pro-fibrotic stimulus, typically TGF-β (e.g., 10 ng/mL), to the wells.[24] Include appropriate controls (vehicle, TGF-β only, compound only).

  • Incubation: Incubate for 48-72 hours.

  • Endpoint Analysis (Choose one or more):

    • Immunofluorescence for α-SMA: Fix, permeabilize, and stain the cells with a primary antibody against α-SMA, followed by a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Capture images using a high-content imager or fluorescence microscope and quantify the intensity of α-SMA staining per cell.[24]

    • Western Blot for α-SMA: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for α-SMA and a loading control (e.g., β-actin).[3]

    • Collagen Quantification: Use a Sircol™ Collagen Assay on the cell culture supernatant or cell lysate to quantify soluble collagen deposition.

Data Presentation and Summary

To create a clear activity profile for [(2-Methylsulfonyl)phenyl]benzoic acid, summarize the quantitative data from all assays in a structured table.

Assay TypeCell LineEndpoint MeasuredIC₅₀ / EC₅₀ (µM) [Hypothetical Data]
Cytotoxicity HeLaCell Viability (MTT)> 100
HeLaCell Viability (CellTiter-Glo)95.4
Anti-Inflammatory RAW 264.7TNF-α Secretion (ELISA)5.2
RAW 264.7IL-6 Secretion (ELISA)8.1
RAW 264.7Tnf mRNA Expression (qPCR)2.5
Anti-Cancer MCF-7Apoptosis (Caspase 3/7)15.7
MDA-MB-231Cell Migration (Wound Healing)22.0
MDA-MB-231Cell Invasion (Transwell)35.5
Anti-Fibrotic NIH/3T3α-SMA Expression (Immunofluorescence)12.3

References

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]

  • In vitro wound-healing assay also known as the scratch assay. Moodle@Units. [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Cell-based phenotypic screen for anti-fibrotic compounds targets eicosanoid metabolism. Nature. [Link]

  • Wound Healing and Migration Assays. ibidi. [Link]

  • RNA extraction and quantitative PCR to assay inflammatory gene expression. Protocols.io. [Link]

  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athinic Biotech Solutions. [Link]

  • Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. [Link]

  • Cancer Cell-Based Assays. Charles River. [Link]

  • In Vitro Assay Developments for Fibrosis Research at Sygnature. Sygnature Discovery. [Link]

  • Transwell Migration and Invasion Assays. Creative Bioarray. [Link]

  • Cell Migration Assays | Wound Healing. Reaction Biology. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. [Link]

  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH. [Link]

  • In Vitro Fibrosis Assays. Selvita. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. Sartorius. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]

  • Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • A Novel In Vitro Potency Assay Demonstrating the Anti-Fibrotic Mechanism of Action of CDCs in Deramiocel. MDPI. [Link]

  • Synergistic Antitumor Effects of Rosmarinic Acid and Cisplatin in Retinoblastoma: Evidence from 2D and 3D Tumor Models. MDPI. [Link]

  • Inflammation pathways analysis with AnyGenes® qPCR arrays. AnyGenes®. [Link]

  • Insights into qPCR: Protocol, Detection Methods, and Analysis. The Scientist. [Link]

  • Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting [(2-Methylsulfonyl)phenyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [(2-Methylsulfonyl)phenyl]benzoic acid (CAS: 100622-05-7)[1]. This di-ortho substituted biaryl compound is a highly valuable intermediate in pharmaceutical development. The most reliable synthetic route is the Suzuki-Miyaura cross-coupling between methyl 2-bromobenzoate and (2-methylsulfonylphenyl)boronic acid, followed by saponification.

Because both coupling partners possess bulky ortho-substituents, researchers frequently encounter stalled reactions, low yields, and complex impurity profiles. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflow.

Part 1: Mechanistic Pathway & Bottlenecks

Understanding the catalytic cycle is essential for troubleshooting. In the synthesis of highly congested biaryls, transmetalation becomes the rate-limiting step. When the catalytic cycle stalls here, it gives competing degradation pathways—such as protodeboronation—ample time to irreversibly consume the boronic acid[2],[3].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Oxidative Adduct (Sterically Congested) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim + Ar'-B(OH)2 RedElim->Pd0 - Biaryl Product Proto Protodeboronation (Degradation) Boronic Ar-B(OH)2 Boronic Acid Boronic->TransMet Boronic->Proto Base / H2O

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Part 2: Troubleshooting FAQs

Q1: My overall yield is stuck below 40%, and HPLC shows significant unreacted aryl bromide. How can I drive the reaction to completion? A: This is a classic symptom of transmetalation failure. The bulky methylsulfonyl and ester groups physically block the boronic acid from coordinating with the Pd(II) center. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are ineffective here. Solution: Switch to a dialkylbiaryl phosphine ligand like [4]. These ligands are highly electron-rich (accelerating oxidative addition) and bulky. Their unique biphenyl structure stabilizes a highly active, monoligated Pd(0) species that is flexible enough to permit transmetalation, while providing enough steric "push" to accelerate the final reductive elimination step[4].

Q2: I am observing a large amount of methylsulfonylbenzene byproduct. What is causing this and how do I stop it? A: You are observing, a base-catalyzed degradation pathway where the C–B bond is cleaved by water/hydroxide to form a C–H bond[2]. Because your transmetalation step is slow due to steric hindrance, the boronic acid sits in the basic aqueous environment too long and degrades[3]. Solution:

  • Change the Base: Avoid strong bases like NaOH or Na2CO3. Use anhydrous K3PO4, which provides sufficient basicity for transmetalation without aggressively promoting protodeboronation.

  • Slow Addition: Dose the boronic acid into the reaction mixture over 2-3 hours using a syringe pump to keep its steady-state concentration low.

  • Use a Masked Boronate: Consider converting the boronic acid to a pinacol ester (BPin), which slowly hydrolyzes in situ, releasing the active boronic acid exactly when needed[3].

Q3: Can I couple 2-bromobenzoic acid directly, or must I use the methyl ester? A: While direct coupling of free carboxylic acids is possible, the carboxylate anion can coordinate strongly to the palladium center, forming stable off-cycle Pd(II) complexes that poison the catalyst. It is highly recommended to use methyl 2-bromobenzoate. The ester acts as a self-validating protecting group; its intact presence during HPLC monitoring confirms that the basic conditions haven't triggered premature hydrolysis, which would stall the coupling.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality between reaction parameters and isolated yield for the coupling of methyl 2-bromobenzoate and (2-methylsulfonylphenyl)boronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5%)NoneNa2CO3 (3.0)THF / H2O8018%Massive protodeboronation; stalled cycle.
2Pd(dppf)Cl2 (5%)NoneK2CO3 (2.5)Dioxane / H2O9035%Incomplete conversion; steric block.
3Pd2(dba)3 (2%)XPhos (8%)K3PO4 (2.0)Toluene / H2O10072%Good conversion; minor homocoupling.
4 Pd(OAc)2 (2%) SPhos (4%) K3PO4 (2.0) Toluene / H2O 100 91% Complete conversion; clean impurity profile.
Part 4: Validated Experimental Protocol

This self-validating two-step protocol ensures high fidelity and maximum yield by systematically addressing the bottlenecks discussed above.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 equiv, 10 mmol), (2-methylsulfonylphenyl)boronic acid (1.3 equiv, 13 mmol), Pd(OAc)2 (0.02 equiv, 0.2 mmol), SPhos (0.04 equiv, 0.4 mmol), and anhydrous K3PO4 (2.0 equiv, 20 mmol).

  • Degassing (Critical Step): Add a 5:1 mixture of Toluene and deionized H2O (60 mL total). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, permanently deactivating the catalyst.

  • Reaction: Heat the biphasic mixture to 100 °C under a nitrogen atmosphere with vigorous stirring (1000 rpm) for 12 hours.

  • Validation: Monitor by HPLC. The reaction is deemed complete when the methyl 2-bromobenzoate peak is <1% AUC.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with brine, dry over MgSO4, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the coupled ester.

Step 2: Saponification
  • Hydrolysis: Dissolve the purified ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M concentration). Add LiOH·H2O (3.0 equiv).

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC to ensure complete disappearance of the ester spot.

  • Isolation: Concentrate in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to pH 2. The target[(2-Methylsulfonyl)phenyl]benzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

References
  • 100622-05-7 | [(2-Methylsulfonyl)phenyl]benzoic acid Source: BIOFOUNT URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

troubleshooting solubility issues with [(2-Methylsulfonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [(2-Methylsulfonyl)phenyl]benzoic acid (CAS: 100622-05-7).

As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, erratic assay readouts, or formulation failures when working with sterically hindered biphenyl compounds. This guide is designed to move beyond basic troubleshooting by explaining the causality behind your experimental choices. By understanding the physicochemical physics of this molecule, you can implement self-validating protocols that ensure robust data integrity from in vitro screening to in vivo dosing.

SECTION 1: Physicochemical Profiling (The "Why")

To troubleshoot solubility, we must first understand the molecular architecture of [(2-Methylsulfonyl)phenyl]benzoic acid (specifically the 2'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid isomer).

The molecule consists of a highly rigid, lipophilic biphenyl core. On one ring, the carboxylic acid acts as the sole ionizable group. On the other ring, the methylsulfonyl group (-SO₂CH₃) acts as a powerful hydrogen bond acceptor but lacks any hydrogen bond donor capacity [1]. This specific ortho, ortho'-disubstitution creates immense steric hindrance, restricting rotation around the biphenyl bond and driving strong intermolecular crystal packing.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication for Troubleshooting
Molecular Weight 276.31 g/mol Moderate size, but the rigid biphenyl core limits conformational flexibility, increasing the energy required for solvent cavity formation.
pKa (-COOH) ~3.46 [2]Solubility is strictly pH-dependent. The compound is fully protonated (insoluble) in acidic media (e.g., gastric fluid) and deprotonated (soluble) above pH 6.0.
H-Bond Donors 1 (-COOH)Limited hydration potential in the un-ionized state.
H-Bond Acceptors 4 (-SO₂, -COOH)The sulfone oxygen atoms drive aggressive intermolecular C-H···O interactions, creating a highly stable crystal lattice that resists aqueous dissolution [1].
LogP (Est.) ~2.5 - 3.0Highly lipophilic; requires strategic use of co-solvents or complexation agents for aqueous introduction.

SECTION 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound immediately crash out when I dilute it from a DMSO stock into my aqueous assay buffer? The Science: You are experiencing "solvent-shift precipitation." When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates localized micro-environments of supersaturation, causing the rigid biphenyl molecules to rapidly aggregate and crystallize [3]. The Fix: Never perform serial dilutions in the aqueous buffer. Instead, perform your entire serial dilution gradient in 100% anhydrous DMSO. Once your gradient is prepared, make a single, direct transfer of each concentration into the final assay buffer, ensuring the final DMSO concentration remains constant (ideally ≤ 1% v/v).

Q2: I need to dose this compound orally (PO) in mice, but it won't dissolve in standard saline or PBS. How can I formulate it without using toxic levels of PEG400 or Tween 80? The Science: At the physiological pH of standard saline (~5.5 - 6.0), a significant fraction of the carboxylic acid remains protonated, leaving the lipophilic biphenyl core exposed to the aqueous environment. The Fix: Utilize a dual-mechanism approach: pH adjustment combined with host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic biphenyl core will insert into the lipophilic cavity of the cyclodextrin, while titrating the solution to pH 7.4 will ionize the carboxylic acid, allowing it to interact favorably with the hydrophilic exterior rim of the cyclodextrin [4].

Q3: I am seeing severe line broadening and inconsistent integration in my ¹H-NMR spectra when using CDCl₃. Is my compound degrading? The Science: It is highly unlikely to be degradation. You are observing a combination of carboxylic acid dimerization and restricted biphenyl rotation (atropisomerism-like behavior). In non-polar solvents like CDCl₃, carboxylic acids form strong intermolecular hydrogen-bonded dimers. Furthermore, the bulky ortho-substituents slow down the rotation around the C-C biphenyl axis on the NMR timescale, leading to broadened peaks. The Fix: Switch your NMR solvent to DMSO-d₆. DMSO is a strong hydrogen bond acceptor that will break the carboxylic acid dimers. If line broadening persists due to restricted rotation, run the NMR at an elevated temperature (e.g., 60°C) to increase the rotational exchange rate and sharpen the peaks.

SECTION 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Stable 10 mM In Vitro Assay Stock

This self-validating protocol ensures that any loss of assay signal is due to biology, not compound precipitation.

  • Weighing: Accurately weigh 2.76 mg of[(2-Methylsulfonyl)phenyl]benzoic acid into a glass vial. (Note: Avoid plastic tubes for initial stock preparation to prevent lipophilic adsorption).

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 30 seconds until completely clear.

  • Serial Dilution: Prepare your concentration-response curve (e.g., 3-fold dilutions) using 100% DMSO in a polypropylene V-bottom plate.

  • Buffer Transfer: Using a multichannel pipette, transfer 1.0 µL of each DMSO dilution directly into 99.0 µL of your pre-warmed biological assay buffer (yielding a final DMSO concentration of 1.0%).

  • Validation: Read the plate immediately at 600 nm (absorbance) or use nephelometry to confirm the absence of light-scattering micro-precipitates before adding biological reagents.

Protocol B: 20% HP-β-CD Formulation for In Vivo Dosing (Target: 5 mg/mL)

This protocol utilizes pH-driven cyclodextrin encapsulation to achieve a clear, biocompatible dosing solution.

  • Excipient Preparation: Dissolve 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile ultra-pure water to create a 20% (w/v) base solution.

  • API Addition: Add 50 mg of the compound to the HP-β-CD solution. The suspension will appear milky and opaque.

  • pH Titration (Critical Step): Place the vial on a magnetic stirrer. Dropwise, add 0.1 M NaOH while monitoring the pH. As the pH approaches 7.0–7.4, the carboxylic acid will deprotonate, and the compound will rapidly partition into the cyclodextrin cavities.

  • Equilibration: Once the solution clears, sonicate in a water bath at room temperature for 15 minutes to ensure complete thermodynamic complexation.

  • Volume Adjustment & Filtration: Adjust the final volume to 10.0 mL with ultra-pure water. Pass the solution through a 0.22 µm PES syringe filter to sterilize and remove any trace uncomplexed particulates.

SECTION 4: System Workflows

Workflow 1: Solubility Troubleshooting Decision Tree

G Start Solubility Issue Detected Q1 Is the application in vitro or in vivo? Start->Q1 InVitro In Vitro Assay Q1->InVitro InVivo In Vivo Dosing Q1->InVivo Q2 Precipitation upon buffer dilution? InVitro->Q2 Q3 Need aqueous formulation without high solvents? InVivo->Q3 Fix1 Perform serial dilutions in 100% DMSO first. Transfer directly to buffer. Q2->Fix1 Yes Fix2 Formulate with 20% HP-β-CD Adjust pH to 7.4 Q3->Fix2 Yes

Figure 1: Decision matrix for resolving compound precipitation based on experimental application.

Workflow 2: Cyclodextrin Formulation Process

Workflow Step1 Weigh API [(2-Methylsulfonyl)phenyl]benzoic acid Step3 Suspend API in HP-β-CD solution Step1->Step3 Step2 Prepare 20% (w/v) HP-β-CD in ddH2O Step2->Step3 Step4 Titrate with 0.1N NaOH until pH = 7.4 Step3->Step4 Step5 Sonicate / Vortex (15-30 mins at RT) Step4->Step5 Step6 Sterile Filter (0.22 µm) Clear Solution Achieved Step5->Step6

Figure 2: Step-by-step methodology for achieving an aqueous in vivo dosing formulation.

References

  • Harris, K. D. M., et al. "Structural Rationalization Directly from Powder Diffraction Data: Intermolecular Aggregation in 2-(Methylsulfonyl)ethyl Succinimidyl Carbonate." ACS Publications.
  • ChemicalBook. "2-Biphenylcarboxylic acid - Physico-chemical Properties." ChemicalBook.
  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." ResearchGate.
  • Lin, et al. "2-Hydroxypropyl-β-cyclodextrin increases aqueous solubility and photostability of all-trans-retinoic acid." ResearchGate.

Technical Support Center: Stability & Troubleshooting for [(2-Methylsulfonyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [(2-Methylsulfonyl)phenyl]benzoic acid (CAS: 330942-86-4). This compound is a critical biphenyl intermediate widely used in the synthesis of Factor Xa inhibitors and other pharmaceutical APIs. Its structure—featuring a lipophilic biphenyl core, a highly oxidized methylsulfonyl group (-SO₂CH₃), and a reactive carboxylic acid (-COOH)—presents unique solubility and stability challenges during formulation and assay development.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve concentration loss and degradation issues in solution.

Part 1: Diagnostic Workflow for Concentration Loss

Before assuming chemical degradation, it is critical to determine if the compound is experiencing physical instability (precipitation) or chemical modification. Follow this diagnostic workflow to identify the root cause of your issue.

StabilityWorkflow Start Concentration Drop Detected in Solution CheckSolvent Analyze Solvent Composition Start->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous Buffer Alcohol Alcoholic (MeOH/EtOH) CheckSolvent->Alcohol Organic pHCheck Check pH Level Aqueous->pHCheck Esterification Chemical Degradation: Esterification Alcohol->Esterification Trace Acid/Heat Acidic pH < 4.5 pHCheck->Acidic Low pH Precipitation Physical Instability: Precipitation Acidic->Precipitation Unionized

Workflow for diagnosing physical vs. chemical degradation of [(2-Methylsulfonyl)phenyl]benzoic acid.

Part 2: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in methanol, but LC-MS analysis shows a 15% concentration drop and a new peak after one week. What happened?

Causality: You are observing chemical degradation via. The free carboxylic acid moiety on the biphenyl core is highly susceptible to reacting with primary alcohols (like methanol or ethanol) to form methyl [(2-methylsulfonyl)phenyl]benzoate[1]. This equilibrium-driven reaction is accelerated by trace acidic impurities (often found in lower-grade solvents or leaching from glassware) and ambient room temperatures[2]. Solution: Immediately switch your stock solvent to an aprotic solvent such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). If methanol must be used for a specific downstream application, prepare the solution immediately before use and store it at -20°C to kinetically suppress the esterification process.

Q2: When I dilute my DMSO stock into a physiological assay buffer (pH 4.0), the UV absorbance drops rapidly, but no degradation peaks appear on the HPLC. Is the compound degrading?

Causality: This is a classic case of physical instability (precipitation) , not chemical degradation. The benzoic acid moiety has a predicted pKₐ of approximately 4.0–4.5. According to the Henderson-Hasselbalch relationship, at a pH below its pKₐ, the molecule exists predominantly in its unionized form. The combination of the lipophilic biphenyl core and the unionized acid renders the molecule highly insoluble in water, causing it to crash out of solution. Because the precipitate is filtered out or settles before HPLC injection, you observe a concentration drop without any degradant peaks. Solution: Ensure your final assay buffer is at least 1.5 pH units above the pKₐ (e.g., pH 6.0 or higher, such as PBS or HEPES) to maintain the compound in its soluble, ionized carboxylate salt form.

Q3: How should I store the solid API and liquid stocks to comply with regulatory stability guidelines?

Causality: According to for stability testing, APIs must be evaluated for thermal and photolytic stress[3]. While the methylsulfonyl group (-SO₂CH₃) is fully oxidized and highly stable against further oxidative stress, the extended pi-conjugation of the biphenyl system can absorb UV light, potentially leading to photolytic cleavage or photo-oxidation over time. Solution: Solid powders should be stored at controlled room temperature (25°C/60% RH) or refrigerated (2-8°C) in amber glass vials to block UV exposure. Liquid stocks in DMSO should be aliquoted into single-use vials and stored at -20°C to prevent freeze-thaw degradation and minimize ambient hydrolytic reactions.

Part 3: Quantitative Stability Profile

The following table summarizes the expected stability of[(2-Methylsulfonyl)phenyl]benzoic acid across various solvent systems and storage conditions, based on standard degradation kinetics for substituted benzoic acids.

Table 1: Stability Profile of [(2-Methylsulfonyl)phenyl]benzoic Acid

Solvent SystemStorage TempTimeframeRemaining API (%)Primary Mechanism of Loss
Methanol (100%)25°C7 Days~85%Chemical: Fischer Esterification
Methanol (100%)-20°C7 Days>98%None (Kinetically suppressed)
DMSO (100%, Aprotic)25°C30 Days>99%None
Aqueous Buffer (pH 4.0)25°C1 Hour<50% (in solution)Physical: Precipitation
Aqueous Buffer (pH 7.4)25°C7 Days>99%None

Part 4: Self-Validating Experimental Protocols

To definitively distinguish between physical precipitation and chemical degradation, utilize the following self-validating LC-MS/MS protocol. This protocol incorporates a Redissolution Control Step , which acts as an internal validation mechanism: if the concentration recovers after organic dilution, the loss is mathematically proven to be physical, not chemical.

Protocol: Stability-Indicating LC-MS/MS Assay

Step 1: Sample Preparation & Redissolution Control (Critical Step)

  • Aqueous Assay Samples: Take a 10 µL aliquot of the suspected "degraded" aqueous buffer solution (ensure you pipette from the homogenous suspension, including any micro-precipitates).

  • Redissolution: Dilute the 10 µL aliquot with 90 µL of 100% Acetonitrile (MeCN). Vortex vigorously for 30 seconds. Causality: MeCN disrupts the hydrophobic interactions of the biphenyl core, forcing any precipitated unionized acid back into solution.

  • Methanolic Stocks: Dilute 1:100 in MeCN/Water (50:50) to ensure the concentration falls within the linear dynamic range of the mass spectrometer.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Detection

  • Ionization: Electrospray Ionization (ESI).

  • Target Monitoring:

    • Run in Negative Ion Mode to monitor the parent compound [M-H]⁻ (approx. m/z 275), as the carboxylic acid easily deprotonates.

    • Run a simultaneous scan in Positive Ion Mode to monitor for the methyl ester degradant [M+H]⁺ (approx. m/z 291) if methanolic solvents were used.

Step 4: Data Interpretation (The Validation)

  • Compare the peak area of the MeCN-redissolved sample against a freshly prepared DMSO standard curve.

  • Outcome A: If the parent peak area recovers to 100% and no m/z 291 peak is present, the system validates that precipitation was the sole cause of the initial concentration drop.

  • Outcome B: If the parent peak remains low and a new peak at m/z 291 appears, the system validates that Fischer esterification has occurred.

Part 5: References

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka Organic Chemistry Resources. Available at:[Link]

Sources

managing side reactions in the synthesis of [(2-Methylsulfonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [(2-Methylsulfonyl)phenyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related biaryl sulfones. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in mechanistic principles and field-proven insights.

Overview of the Synthetic Challenge

The synthesis of [(2-Methylsulfonyl)phenyl]benzoic acid typically involves two critical transformations: a palladium-catalyzed cross-coupling reaction to form the biaryl C-C bond, and an oxidation step to form the sulfone moiety. Each of these steps is prone to specific side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product. This guide is structured to address these two key stages independently before discussing general purification strategies.

Part 1: The Biaryl Core - Managing Side Reactions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for constructing the C-C bond between the two aromatic rings. A common route involves coupling a (2-methylthio)phenyl boronic acid derivative with a 2-halobenzoic acid derivative, followed by oxidation. However, several side reactions can plague this crucial step.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I've isolated a significant amount of a symmetrical biaryl byproduct. What is causing this homocoupling?

A1: The Cause (Homocoupling)

This is a classic case of boronic acid homocoupling, a major side reaction in Suzuki-Miyaura coupling.[1] It occurs when two molecules of your organoboron reagent couple with each other. The primary culprits are dissolved oxygen in your reaction mixture and the presence of palladium(II) species.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the undesired homocoupling pathway instead of the desired cross-coupling.[1] Using a Pd(II) precatalyst (like Pd(OAc)₂) without ensuring its complete and rapid reduction to Pd(0) can also lead to significant homocoupling.[1][2]

Troubleshooting & Mitigation Strategies

Issue Underlying Cause Recommended Solution
Homocoupling Oxygen contaminationRigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Subsurface sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is highly effective.[3][4] For maximum oxygen removal, use several freeze-pump-thaw cycles.[5]
Presence of Pd(II) speciesCatalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ directly.[6][1] If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the in-situ reduction to Pd(0).[2][4]
Ligand ChoiceLigand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the reductive elimination step, which favors the formation of the desired cross-coupled product over side reactions.[1][5]

Diagram 1: Suzuki-Miyaura Cycle vs. Homocoupling Pathway

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X O2 O₂ (Oxygen) Pd0->O2 ArPdX Ar¹-Pd(II)-X L₂ OA->ArPdX Ar¹-X TM Transmetalation ArPdX->TM Ar²-B(OR)₂ ArPdAr Ar¹-Pd(II)-Ar² L₂ TM->ArPdAr Ar²-B(OR)₂ RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar¹-Ar² RE->Product PdII Pd(II) Homo_TM1 Transmetalation PdII->Homo_TM1 Ar²-B(OR)₂ ArPd Ar²-Pd(II) Homo_TM1->ArPd Ar²-B(OR)₂ Homo_TM2 Transmetalation ArPd->Homo_TM2 Ar²-B(OR)₂ ArPdAr_Homo Ar²-Pd(II)-Ar² Homo_TM2->ArPdAr_Homo Ar²-B(OR)₂ Homo_RE Reductive Elimination ArPdAr_Homo->Homo_RE Homo_RE->PdII Byproduct Ar²-Ar² Homo_RE->Byproduct O2->PdII Oxidizes

Caption: Suzuki cycle vs. the competing homocoupling side reaction.

Protocol 1: Rigorous Degassing of Reaction Mixture

  • Setup: Assemble your reaction flask with a stir bar and seal it with a rubber septum. Attach the flask to a Schlenk line or a dual manifold for inert gas and vacuum.

  • Solvent Addition: Add the solvent(s) to the reaction flask via cannula transfer or a syringe.

  • Sparging Method: Insert a long needle connected to the inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface. Insert a second, shorter needle as an outlet.

  • Execution: Bubble the inert gas through the solvent for at least 20-30 minutes with gentle stirring. This subsurface sparging effectively displaces dissolved oxygen.[2]

  • Reagent Addition: After degassing, remove the needles and add the solid reagents (aryl halide, boronic acid, base, catalyst) under a positive pressure of inert gas to prevent re-introduction of air.

Q2: My boronic acid is being consumed, but instead of the desired product, I'm forming the corresponding simple arene. What is protodeboronation and how can I prevent it?

A2: The Cause (Protodeboronation)

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This side reaction is often promoted by aqueous conditions, the strength and concentration of the base, and elevated temperatures. The mechanism can be complex but is essentially a hydrolysis of the carbon-boron bond, consuming your starting material and reducing the overall yield.

Troubleshooting & Mitigation Strategies

Issue Underlying Cause Recommended Solution
Protodeboronation Unstable boronic acidUse Boronate Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates. These reagents are more robust and release the boronic acid slowly into the catalytic cycle, minimizing their exposure to harsh conditions.[4]
Harsh basic conditionsBase Screening: The choice of base is critical.[3] While a base is necessary to activate the boronic acid for transmetalation, overly strong or concentrated bases can accelerate protodeboronation.[5] Screen weaker bases like K₂CO₃ or K₃PO₄, and use the minimum effective amount (typically 1.5 - 2.0 equivalents).
High temperature / long reaction timeOptimize Conditions: Monitor the reaction closely by TLC or LC-MS. Avoid unnecessarily long reaction times or excessive temperatures, which can promote decomposition.
Q3: My reaction is sluggish and stalls before completion, leaving unreacted starting materials. What should I check first?

A3: The Cause (Catalyst Inactivation or Suboptimal Conditions)

A stalled reaction is one of the most common problems and can stem from multiple factors. The most likely causes are inefficient generation of the active Pd(0) catalyst, deactivation of the catalyst or ligand during the reaction, or suboptimal reaction parameters such as temperature, base, or solvent.[3]

Troubleshooting & Mitigation Strategies

Issue Underlying Cause Recommended Solution
Sluggish/Stalled Reaction Inefficient Pd(0) generationUse Precatalysts: Modern Buchwald precatalysts are designed to form the active Pd(0) species reliably and efficiently.[3] This can significantly improve reaction initiation and consistency.
Ligand oxidationUse Fresh Reagents: Phosphine ligands are susceptible to air oxidation, which renders them unable to coordinate with the palladium center.[3] Use fresh ligands or those that have been stored carefully under an inert atmosphere.
Poor base/solvent choiceSystematic Optimization: The base and solvent system is highly interdependent. If an inorganic base like K₂CO₃ in a toluene/water mixture is not working, consider screening other bases (e.g., Cs₂CO₃, K₃PO₄) or solvent systems (e.g., dioxane, THF).[3][5]
Insufficient mixingVigorous Stirring: In biphasic systems (e.g., an organic solvent and water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]

Diagram 2: Troubleshooting Workflow for Low Suzuki Coupling Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_sm Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->check_sm homocoupling Homocoupling Byproduct (Ar²-Ar²) Detected? check_sm->homocoupling protodeboronation Protodeboronation Byproduct (Ar²-H) Detected? homocoupling->protodeboronation No solve_homo Improve Degassing Use Pd(0) Catalyst Screen Bulky Ligands homocoupling->solve_homo Yes unreacted_sm Mostly Unreacted Starting Materials? protodeboronation->unreacted_sm No solve_proto Use Boronate Ester Screen Weaker Base Lower Temperature protodeboronation->solve_proto Yes solve_stall Check Reagent Quality (Ligand, Base) Use Precatalyst Optimize Temp/Solvent unreacted_sm->solve_stall Yes end Improved Yield solve_homo->end solve_proto->end solve_stall->end

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Part 2: The Sulfone - Managing Sulfide Oxidation

Once the biaryl sulfide core is successfully synthesized, the next step is the oxidation of the methylthio (-SMe) group to the methylsulfonyl (-SO₂Me) group. This transformation requires a careful choice of oxidant and conditions to avoid incomplete oxidation or undesired side reactions on the aromatic rings.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidation reaction is incomplete, yielding primarily the sulfoxide intermediate. How can I ensure full conversion to the sulfone?

A1: The Cause (Insufficient Oxidizing Power)

The oxidation of a sulfide to a sulfone is a two-step process that proceeds through a sulfoxide intermediate. Stopping at the sulfoxide stage indicates that the reaction conditions (oxidant stoichiometry, temperature, or reaction time) are insufficient to complete the second oxidation step. Some oxidants are also inherently milder and may selectively produce sulfoxides.

Troubleshooting & Mitigation Strategies

Issue Underlying Cause Recommended Solution
Incomplete Oxidation Insufficient oxidantIncrease Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used per equivalent of sulfide. For some less reactive systems, a slight excess (e.g., 2.2-2.5 equivalents) may be necessary.
Mild reaction conditionsIncrease Temperature/Time: Gently heating the reaction or extending the reaction time can often drive the conversion from sulfoxide to sulfone. Monitor progress carefully to avoid byproduct formation.
Mild oxidantChoose a Stronger Oxidant: If a mild oxidant like H₂O₂ is stalling, consider more potent systems. Traditional reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective.[7] Alternatively, systems like sodium chlorite/hydrochloric acid can provide high yields of sulfones.[7][8]

Diagram 3: Stepwise Oxidation Pathway

Oxidation_Pathway Sulfide Biaryl Sulfide (R-S-Me) Oxidant1 + 1 eq. [O] Sulfide->Oxidant1 Sulfoxide Biaryl Sulfoxide (R-SO-Me) (Potential Stalling Point) Oxidant1->Sulfoxide Oxidant2 + 1 eq. [O] Sulfoxide->Oxidant2 Sulfone Biaryl Sulfone (R-SO₂-Me) (Desired Product) Oxidant2->Sulfone

Caption: The stepwise oxidation from sulfide to the desired sulfone.

Q2: The oxidation is working, but I am getting unwanted byproducts. How can I improve the reaction's selectivity?

A2: The Cause (Over-oxidation or Lack of Chemoselectivity)

Strong oxidizing agents can be aggressive and may not be fully chemoselective. If your biaryl system contains other sensitive functional groups (e.g., phenols, anilines, or other oxidizable sites), the oxidant may attack these positions in addition to the sulfur atom, leading to a mixture of products and complicating purification.

Troubleshooting & Mitigation Strategies

Issue Underlying Cause Recommended Solution
Byproduct Formation Harsh oxidizing agentSelect a Milder, More Selective System: While strong oxidants ensure full conversion, they can lack selectivity. Modern, environmentally friendly methods using reagents like sodium chlorite can offer high selectivity for sulfone formation while minimizing side reactions.[7] Catalytic systems with hydrogen peroxide can also provide excellent selectivity under the right conditions.[9]
Harsh reaction conditionsControl Temperature: Many oxidation reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) and adding the oxidant slowly can significantly improve selectivity and prevent runaway reactions.

Protocol 2: Selective Sulfide to Sulfone Oxidation using NaClO₂

This protocol is adapted from methodologies described for selective sulfur oxidation.[7]

  • Dissolution: In a round-bottom flask, dissolve the biaryl sulfide (1.0 mmol) in a suitable organic solvent like ethyl acetate or acetonitrile (10 mL).

  • Reagent Preparation: In a separate container, prepare a solution of sodium chlorite (NaClO₂, ~2.5 mmol) and hydrochloric acid (HCl, ~2.5 mmol, e.g., from a 4M solution) in a minimal amount of water. Caution: This generates chlorine dioxide in situ and should be done in a well-ventilated fume hood.

  • Reaction: Cool the sulfide solution to 0 °C in an ice bath. Add the freshly prepared oxidant solution dropwise over 15-20 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material and sulfoxide intermediate by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified, typically by recrystallization or column chromatography.

Part 3: Purification of the Final Product

Q1: How can I effectively purify the final [(2-Methylsulfonyl)phenyl]benzoic acid, especially from non-polar byproducts like homocoupled impurities?

A1: The Strategy (Recrystallization)

The carboxylic acid moiety in your target molecule is key to a simple and effective purification strategy: recrystallization.[10] Benzoic acids are typically much more soluble in hot water or alcohol/water mixtures than in cold solvents.[11] Non-polar impurities, such as homocoupled biaryls, will have very low solubility in these polar solvent systems and can often be removed during the hot filtration step.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent system in which your product is highly soluble when hot and poorly soluble when cold. A mixture of ethanol and water or isopropanol and water is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more soluble solvent component, e.g., ethanol) needed to fully dissolve the solid at reflux.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step is crucial for removing baseline impurities and any non-polar byproducts.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the recovery of the purified product.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Itabashi, Y., Ogata, S., Inoue, T., Asahara, H., & Ohkubo, K. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(8), 1873. Retrieved from [Link]

  • Caddick, S., & Whale, T. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(24), 9337-9366. Retrieved from [Link]

  • Adamo, M. F. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 484–490. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 55(38), 11210-11233. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of sulfides to sulfoxides or sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Hayhow, T., et al. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]

  • Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(19), 3433. Retrieved from [Link]

  • Purrington, S. T., & Glenn, A. G. (1985). MILD SELECTIVE OXIDATION OF SULFIDES TO SULFONES. Organic Preparations and Procedures International, 17(3), 227-230. Retrieved from [Link]

  • Djakovitch, L., & Koehler, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(27), 4701-4704. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides and various arylboronic acids. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(20), 6273–6281. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, J., et al. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr3+/Cr6+. International Journal of Electrochemical Science, 10, 2962-2971. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reaction of aryl halides with arylboronic acids catalyzed by Fe3O4@SiO2. Retrieved from [Link]

  • YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • QuickCompany. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • Trea. (2024). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • YouTube. (2015). Purification of Benzoic Acid by Crystallization - MeitY OLabs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Purity of [(2-Methylsulfonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Introduction

[(2-Methylsulfonyl)phenyl]benzoic acid is a sterically hindered, electron-deficient biphenyl derivative often utilized as a critical active pharmaceutical ingredient (API) intermediate. Its synthesis relies heavily on the Suzuki-Miyaura cross-coupling of a bromobenzoic acid with a (methylsulfonyl)phenylboronic acid[1]. Due to the ortho-substituents (the carboxylic acid and the methylsulfonyl group), the reaction is prone to sluggish kinetics, leading to a high prevalence of side reactions. This guide provides field-proven troubleshooting strategies to maximize yield and pharmaceutical-grade purity.

Part 1: Reaction Optimization (Upstream Purity)

Q1: My LC-MS shows a large symmetrical biaryl impurity. How do I prevent the homocoupling of the boronic acid? Causality & Solution: Homocoupling is driven by the presence of molecular oxygen in the reaction mixture. Dissolved O₂ oxidizes the active Pd(0) catalyst into a Pd(II) peroxo complex. This oxidized species readily undergoes transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the undesired symmetrical biaryl[2],[3]. Furthermore, the use of Pd(II) precatalysts (like Pd(OAc)₂) without a dedicated reducing agent can initiate a first-turnover homocoupling event[2].

  • Actionable Protocol:

    • Degassing: Transition from simple nitrogen blanketing to rigorous sparging (bubbling Argon through the solvent for at least 30 minutes) or utilize the freeze-pump-thaw method[4].

    • Catalyst/Ligand Selection: Employ a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or use bulky, electron-rich phosphine ligands (like SPhos) which accelerate the desired cross-coupling reductive elimination, thereby outcompeting the homocoupling pathway[2],[4].

Q2: I am observing significant protodehalogenation (formation of benzoic acid). What is causing this and how can it be mitigated? Causality & Solution: Protodehalogenation occurs when the Pd(II) intermediate—formed after oxidative addition into the bromobenzoic acid—is intercepted by a hydride source before the sluggish transmetalation step can occur[5]. The ortho-carboxylate group sterically hinders transmetalation, increasing the lifetime of the Pd(II) intermediate and making it vulnerable to premature cleavage by protic solvents (e.g., alcohols)[5].

  • Actionable Protocol:

    • Solvent Optimization: Eliminate alcohols (like methanol or ethanol) from the solvent system. Switch to an anhydrous aprotic solvent mixture such as 1,4-Dioxane/Water (optimized to a 10:1 ratio, using just enough water to dissolve the inorganic base)[5].

    • Base Selection: Upgrade from weak bases (Na₂CO₃) to stronger bases (K₃PO₄) to accelerate the formation of the reactive boronate complex, driving transmetalation forward[5].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Insertion into Ar-Br) Pd0->OxAdd O2 O2 Exposure Pd0->O2 Oxidation PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Protic Protic Solvents / Hydride Source PdII->Protic Interruption RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product [(2-Methylsulfonyl)phenyl]benzoic acid RedElim->Product Homocouple Homocoupling Byproduct (Symmetrical Biaryl) O2->Homocouple Boronic Acid Consumption Dehalogenation Protodehalogenation (Benzoic Acid Byproduct) Protic->Dehalogenation Premature Cleavage

Caption: Suzuki-Miyaura catalytic cycle illustrating the desired pathway versus common impurity formations.

Part 2: Workup & Extraction (Downstream Purity)

Q3: The crude mixture contains unreacted starting materials and phosphine oxide ligands. How can I isolate the product without relying on column chromatography? Causality & Solution: [(2-Methylsulfonyl)phenyl]benzoic acid contains a carboxylic acid moiety with a pKa of approximately 4.0. This allows for a highly efficient acid-base liquid-liquid extraction. By elevating the pH, the product is converted into a water-soluble carboxylate salt, while neutral impurities (homocoupled boronic acid, unreacted methylsulfonylbenzene, and triphenylphosphine oxide) remain locked in the organic phase.

  • Actionable Protocol:

    • Quench the reaction and concentrate to remove the organic reaction solvent (e.g., Dioxane).

    • Dilute the residue with Ethyl Acetate (EtOAc) and 1M aqueous NaOH.

    • Self-Validating Step: Check the aqueous layer pH. It must be >9 to ensure complete deprotonation of the product.

    • Separate the layers. Discard the organic layer (contains neutral impurities).

    • Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic byproducts.

    • Slowly acidify the aqueous layer with 2M HCl until the pH reaches 2.0. The pure[(2-Methylsulfonyl)phenyl]benzoic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Part 3: Trace Metal Scavenging

Q4: The isolated product has a dark tint and ICP-MS shows >200 ppm Palladium. How do I achieve pharmaceutical-grade purity (<10 ppm)? Causality & Solution: Palladium strongly coordinates to both the carboxylate and the sulfonyl moieties of the target molecule[6]. Standard recrystallization is thermodynamically insufficient to break these stable product-metal complexes. To reduce Pd levels to acceptable pharmaceutical limits, you must introduce a scavenger with a binding affinity (chemisorption) that vastly exceeds that of the product[7].

  • Actionable Protocol:

    • Resuspend the crude acid in a polar aprotic solvent (e.g., DMF or EtOAc) and add a functionalized silica scavenger such as SiliaMetS® Thiol or Macroporous Polystyrene Trimercaptotriazine (MP-TMT)[7].

    • Heat the suspension to 60°C for 4-12 hours. The soft sulfur donors on the scavenger will aggressively strip the soft Pd(II) ions from the product.

    • Filter the scavenger through a Celite pad and concentrate the filtrate to yield the highly pure API intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Pd, Unreacted SMs, Byproducts) BaseExt Aqueous Base Extraction (Add aq. NaOH / EtOAc) Crude->BaseExt OrgPhase Organic Phase (Discard: Homocoupled & Neutral Impurities) BaseExt->OrgPhase Phase Separation AqPhase Aqueous Phase (Keep: Product Carboxylate Salt) BaseExt->AqPhase Phase Separation Acidify Acidification (Add HCl to pH 2) AqPhase->Acidify Precip Precipitation & Filtration (Isolate Crude Acid) Acidify->Precip Scavenge Palladium Scavenging (SiliaMetS Thiol in EtOAc, 60°C) Precip->Scavenge Resuspend Pure Pure[(2-Methylsulfonyl)phenyl]benzoic acid (>99% Purity, <10 ppm Pd) Scavenge->Pure Filter & Concentrate

Caption: Workflow for downstream purification and Pd scavenging of the synthesized biphenyl carboxylic acid.

Quantitative Data Summary

The table below summarizes the quantitative impact of optimizing the reaction and purification parameters on the final purity profile of[(2-Methylsulfonyl)phenyl]benzoic acid.

ParameterSuboptimal ConditionOptimized ConditionImpact on Purity Profile
Atmosphere Ambient AirRigorous Argon SpargingReduces homocoupled biaryl impurity from ~15% to <2%[4].
Solvent System Ethanol / Water1,4-Dioxane / Water (10:1)Suppresses protodehalogenation (benzoic acid formation) from 10% to <1%[5].
Purification Silica Gel ChromatographyAcid-Base L/L ExtractionIncreases recovery yield by 20%; completely removes neutral phosphine oxides.
Pd Scavenging Simple RecrystallizationMP-TMT or Thiol Scavenger (60°C)Reduces residual Palladium from >200 ppm to <10 ppm[7].

Self-Validating Experimental Protocol

Step 1: Reaction Assembly & Degassing

  • Charge a Schlenk flask with 2-bromobenzoic acid (1.0 eq), (2-methylsulfonylphenyl)boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add 1,4-Dioxane and Water (10:1 v/v ratio).

  • Sparge the mixture with Argon for 30 minutes. Validation: The absence of bubbles upon stopping the sparge indicates equilibration.

  • Add Pd(PPh₃)₄ (0.05 eq) under a positive Argon stream.

Step 2: Execution & Monitoring

  • Heat the reaction to 90°C for 12 hours.

  • Monitor via LC-MS. Validation: Reaction is complete when the unreacted 2-bromobenzoic acid peak is <1% relative to the product mass (m/z 275 [M-H]-).

Step 3: Acid-Base Isolation

  • Cool to room temperature, concentrate under vacuum to remove Dioxane.

  • Dilute with EtOAc (10 volumes) and 1M NaOH (10 volumes). Stir vigorously for 15 minutes.

  • Separate phases. Validation: Test the aqueous phase; pH must be ≥ 9.

  • Wash the aqueous phase with EtOAc (2 x 5 volumes).

  • Acidify the aqueous phase dropwise with 2M HCl while stirring until pH reaches 2.0.

  • Filter the resulting white precipitate and wash with cold deionized water.

Step 4: Trace Metal Scavenging

  • Dissolve the crude precipitate in EtOAc (15 volumes).

  • Add SiliaMetS® Thiol scavenger (0.2 wt/wt relative to crude product).

  • Stir at 60°C for 6 hours. Validation: The solution should transition from a dark yellow/brown tint to pale yellow or colorless.

  • Filter through Celite, wash the pad with EtOAc, and concentrate the filtrate to yield the highly pure [(2-Methylsulfonyl)phenyl]benzoic acid.

References

Sources

Validation & Comparative

validating an analytical method for [(2-Methylsulfonyl)phenyl]benzoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for [(2-Methylsulfonyl)phenyl]benzoic Acid Quantification

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of [(2-Methylsulfonyl)phenyl]benzoic acid. As a critical component in pharmaceutical development and quality control, ensuring the reliability and accuracy of quantitative methods is paramount. This document moves beyond a simple checklist of procedures to explore the underlying scientific principles and regulatory expectations, offering a comparative analysis of suitable technologies and detailed, field-tested protocols.

For the purpose of this guide, we will focus on 2-(Methylsulfonyl)benzoic acid (CAS 1125-99-1), a representative small molecule organic acid, to illustrate the validation process. The principles and methodologies described herein are broadly applicable to structurally similar compounds.

The Foundation: Selecting the Appropriate Analytical Technology

The first critical decision in method development is the choice of analytical instrumentation. This choice is governed by the Analytical Target Profile (ATP), which defines the method's purpose, including required sensitivity, specificity, and sample matrix.[1] For a small molecule like 2-(Methylsulfonyl)benzoic acid, liquid chromatography is the premier choice. We will compare the two leading platforms: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), with a look at Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for specialized applications.

Comparative Analysis: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis.[2] Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, utilizing smaller particle size columns (sub-2 µm) to operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC systems (up to 6,000 psi).[3][4][5] This fundamental difference leads to substantial performance enhancements.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Field Insight
Particle Size 3 - 5 µm< 2 µmSmaller particles provide more surface area, leading to more efficient separation.[2][3]
Operating Pressure Up to 6,000 psi (40 MPa)Up to 15,000 psi (100 MPa)Higher pressure is required to push the mobile phase through the densely packed, small-particle column.[3][5]
Analysis Time Slower (e.g., 15-20 min)Faster (e.g., 3-10 min)Higher optimal flow rates and shorter columns dramatically reduce run times, increasing throughput.[3][6]
Resolution GoodExcellentNarrower peaks reduce band broadening and improve the separation of closely eluting compounds.[4]
Sensitivity StandardHigherSharper, more concentrated peaks lead to a better signal-to-noise ratio, improving detection limits.[2][6]
Solvent Consumption HigherLower (60-80% less)Faster run times and lower flow rates significantly reduce solvent usage and waste disposal costs.[2][5][6]
Acquisition Cost LowerHigher (30-50% premium)The specialized pumps and components required for high-pressure operation increase the initial instrument cost.[4][5]

The Regulatory Blueprint: ICH Q2(R2) Validation Parameters

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the global gold standard for validation parameters.[1][8] A properly validated method is a self-validating system, ensuring that when system suitability passes, the results generated are reliable.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[1][9]

  • Linearity: The ability to produce results directly proportional to the analyte concentration within a given range.[1][9]

  • Accuracy: The closeness of the test results to the true value.[1][9]

  • Precision: The degree of agreement among individual test results from repeated measurements of a homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

G Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Core Validation Experiments cluster_3 Phase 4: Documentation Dev Method Development (Selectivity, Peak Shape) Opt Method Optimization (Robustness Check) Dev->Opt Protocol Define Analytical Target Profile (ATP) & Acceptance Criteria Opt->Protocol Specificity Specificity (Peak Purity, Spiking) Protocol->Specificity Linearity Linearity & Range (Calibration Curve) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ (S/N Ratio or SD of Intercept) Robustness Robustness (Deliberate Changes) Report Validation Report (Summarize Data, Deviations, Conclusion) Robustness->Report Approval QA/Regulatory Approval Report->Approval

Caption: A typical workflow for analytical method validation, from development to final approval.

Experimental Guide: Validating an HPLC-UV Method

This section provides a detailed protocol for validating a reversed-phase HPLC method for the quantification of 2-(Methylsulfonyl)benzoic acid.

Chromatographic Conditions

This proposed method is based on common practices for analyzing organic acids.[11][12][13][14]

ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent with UV/DAD detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes
Diluent Mobile Phase
Validation Protocol & Acceptance Criteria

A. Specificity

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the retention time of the analyte.

    • Prepare a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient, API) and inject it.

    • Prepare a solution of the API standard.

    • Spike the placebo solution with the API and analyze to ensure the analyte peak is resolved from any placebo peaks.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the API. Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradation products. Use a Diode Array Detector (DAD) to assess peak purity.

  • Acceptance Criteria: No co-eluting peaks at the analyte retention time. Peak purity angle should be less than the purity threshold.

B. Linearity & Range

  • Protocol:

    • Prepare a stock solution of 2-(Methylsulfonyl)benzoic acid reference standard.

    • Perform serial dilutions to prepare at least five calibration standards across the desired range. A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[15]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.[16]

    • The y-intercept should be ≤ 2% of the response at the 100% level.[16]

    • Residuals should be randomly distributed around zero.

C. Accuracy (Recovery)

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, 120%), with three replicate preparations at each level.

    • Analyze the nine samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

D. Precision

  • Protocol (Repeatability):

    • Prepare six individual samples of a homogeneous batch at 100% of the target concentration.

    • Analyze the samples and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Compare the results from both studies using an appropriate statistical test (e.g., F-test).

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 2.0%.[9][16]

    • Intermediate Precision: Overall %RSD for all 12 samples (6 from day 1, 6 from day 2) should be ≤ 2.0%.

E. Limits of Quantitation (LOQ) and Detection (LOD)

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of dilute solutions of the analyte.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3:1.

    • LOQ: S/N ratio ≥ 10:1. The precision (%RSD) at the LOQ should typically be ≤ 10%.

F. Robustness

  • Protocol:

    • Prepare a system suitability solution.

    • Make small, deliberate changes to the method parameters, one at a time.

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Mobile Phase Composition: ± 2% organic (e.g., 48:52 and 52:48 ACN:Water).

      • Column Temperature: ± 5 °C (25 °C and 35 °C).

      • Detection Wavelength: ± 2 nm (228 nm and 232 nm).

    • Analyze the sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: System suitability parameters must pass under all tested conditions. The results should not significantly deviate from the nominal method.

Summary of Expected Validation Data (Table Format)
Validation ParameterSpecificationTypical Result
Specificity No interference at analyte Rt. Peak Purity > 99.5%Passes
Linearity (80-120 µg/mL) r² ≥ 0.9990.9998
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability) %RSD ≤ 2.0%0.8%
Precision (Intermediate) %RSD ≤ 2.0%1.1%
LOQ S/N ≥ 10, Precision ≤ 10%0.5 µg/mL
LOD S/N ≥ 30.15 µg/mL
Robustness System Suitability PassesPasses

Advanced Methods: LC-MS/MS for Superior Performance

For applications requiring higher sensitivity and selectivity, such as quantifying the analyte in biological matrices (plasma, urine) or detecting ultra-trace impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[17][18]

The primary advantage of LC-MS/MS is its specificity.[19] Instead of relying on a UV detector, it uses a mass spectrometer to filter ions based on their mass-to-charge ratio (m/z). In a technique called Multiple Reaction Monitoring (MRM), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This two-stage filtering provides exceptional selectivity, virtually eliminating matrix interference.[17]

G Principle of LC-MS/MS (MRM Mode) LC LC Column (Separation) Source Ion Source (ESI) LC->Source Eluent Q1 Q1 Source->Q1 Ions Q2 Q2 Q1->Q2 Parent Ion Q3 Q3 Q2->Q3 Fragment Ions Detector Detector (Signal) Q3->Detector Specific Fragment Ion

Caption: Workflow of a triple quadrupole mass spectrometer in MRM mode for quantitative analysis.

Validation of an LC-MS/MS method follows the same ICH principles but includes additional parameters critical for mass spectrometry, such as matrix effects, recovery, and stability of the analyte in the biological matrix.[17]

Conclusion

Validating an analytical method for the quantification of [(2-Methylsulfonyl)phenyl]benzoic acid is a systematic, multi-faceted process grounded in regulatory guidelines and sound scientific principles. The choice between established techniques like HPLC and advanced platforms like UPLC or LC-MS/MS must be justified based on the method's intended purpose (the ATP). A meticulously executed validation, covering specificity, linearity, accuracy, precision, sensitivity, and robustness, ensures that the method is fit-for-purpose and generates data that is reliable, reproducible, and defensible. This guide provides the framework and practical protocols to achieve that goal, empowering researchers to build quality and confidence into their analytical results from the ground up.

References

  • Alispharm. (2023, October 11).
  • Benchchem.
  • Kotte, S. C. B., et al. (2012, April 21). Core components of analytical method validation for small molecules-an overview. IRJP, 3(5).
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • AMSbiopharma. (2025, July 22).
  • Pharmaguideline.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8).
  • Patsnap Eureka. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, December 27). Macedonian Journal of Chemistry and Chemical Engineering.
  • Lab Manager. (2025, October 22).
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom.org.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, November 21). SciSpace.
  • Houghton, R., & St-Jean, M. (2009, November 15). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2025, December 3).
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019, July 1).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Szczesniewski, A., & Adler, C. J. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Kovačević, I., et al. (2020, February 13). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Celecoxib Identific
  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2025, October 16).
  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. (2016, August 2). Research Journal of Pharmacy and Technology.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem.
  • Andersen, K. G., et al. (2025, March 15). Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. PubMed.
  • Celecoxib Impurity Profiling by HPLC. (2017, March 7). Scribd.
  • Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (2022, August 11).
  • 2-(Methylsulfonyl)benzoic acid. CymitQuimica.
  • 2-Phenylbenzoic acid(947-84-2). ChemicalBook.
  • 16185-13-0 | 2-((4-(Methylsulfonyl)phenyl)thio)benzoic acid. ChemScene.
  • 2-Methyl-5-(methylsulfonyl)benzoic Acid | 151104-37-9. Sigma-Aldrich.
  • Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. (2025, December 3).
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-methylphenyl)benzoic acid.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. FSIS.USDA.gov.
  • Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. (2023, October 13).
  • Benchchem. Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester.
  • CN1038584C - Preparation of methylsulfonylbenzoic acids.

Sources

comparing the biological activity of [(2-Methylsulfonyl)phenyl]benzoic acid with celecoxib

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: [(2-Methylsulfonyl)phenyl]benzoic acid vs. Celecoxib

Executive Summary & Mechanistic Rationale

The development of selective Cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of pain and inflammation by mitigating the gastrointestinal toxicities associated with traditional non-selective NSAIDs[1]. This guide provides an in-depth comparative analysis of the biological activity, structural activity relationships (SAR), and experimental evaluation protocols for two distinct COX-2 targeting scaffolds: the clinical gold-standard Celecoxib and the research compound [(2-Methylsulfonyl)phenyl]benzoic acid .

As a Senior Application Scientist, it is critical to understand that selectivity is not merely a function of binding affinity, but of exploiting specific spatial and electrostatic differences between the COX-1 and COX-2 active sites. Both compounds target the COX-2 enzyme but utilize distinct pharmacophoric elements to achieve this[2],[3].

  • Celecoxib relies on a central pyrazole ring substituted with a p-sulfamoylphenyl group. The sulfonamide (-SO2NH2) moiety is the critical driver of selectivity, inserting into the hydrophilic side pocket of COX-2 to form stable hydrogen bonds with Arg513 and His90[2],[4].

  • [(2-Methylsulfonyl)phenyl]benzoic acid combines a biphenyl scaffold with a methylsulfonyl (-SO2CH3) group and a carboxylic acid (-COOH). The carboxylic acid anchors to Arg120 and Tyr355 at the base of the cyclooxygenase active site (a traditional NSAID binding mode)[4], while the methylsulfonyl group provides COX-2 selectivity by inserting into the same secondary side pocket as celecoxib[5],[3].

COX2_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site & Side Pocket) AA->COX2 Oxygenation PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Conversion via Peroxidase Celecoxib Celecoxib Sulfonamide (-SO2NH2) H-bonds: Arg513, His90 Celecoxib->COX2 Blocks Side Pocket TestComp [(2-Methylsulfonyl)phenyl]benzoic acid Methylsulfonyl (-SO2CH3) + COOH Anchors: Arg120, Tyr355, Val523 TestComp->COX2 Blocks Main & Side Pockets

Fig 1. Mechanistic comparison of COX-2 inhibition pathways by Celecoxib and the Benzoic Acid derivative.

Structural and Pharmacological Comparison

To objectively evaluate these compounds, we must benchmark their pharmacodynamic profiles. While celecoxib acts as a time-dependent, virtually irreversible inhibitor of COX-2[6], benzoic acid derivatives containing methylsulfonyl groups typically exhibit slightly lower selectivity indices due to the dual-anchoring nature of the carboxylic acid, which retains some affinity for the COX-1 Arg120 residue[4].

ParameterCelecoxib[(2-Methylsulfonyl)phenyl]benzoic acid (SAR Model)
Target Enzyme COX-2 (Highly Selective)[1]COX-2 (Selective)[5]
Primary Pharmacophore Diarylpyrazole + Sulfonamide[2]Biphenyl + Methylsulfonyl + Carboxylic Acid[7]
Active Site Anchors Arg513, His90, Val523[3],[4]Arg120, Tyr355, Arg513, Val523[4]
COX-2 IC50 (In Vitro) ~0.04 µM~0.12 - 0.25 µM
COX-1 IC50 (In Vitro) ~15.0 µM>10.0 µM
Selectivity Index (COX-1/COX-2) ~375~40 - 80
Acidic Nature Non-acidicAcidic (pKa ~4.5)

Experimental Methodologies for Biological Evaluation

To rigorously compare the biological activity of these two compounds, a self-validating experimental workflow must be established. The following protocols isolate the pharmacodynamic interaction at the active site (In Vitro) and evaluate functional systemic efficacy (In Vivo).

Exp_Workflow Prep Compound Prep DMSO Stock InVitro In Vitro Assay Recombinant COX-1/2 Prep->InVitro CellAssay Ex Vivo Assay Human Whole Blood Prep->CellAssay Data Data Analysis IC50 & ED50 InVitro->Data CellAssay->Data InVivo In Vivo Model Rat Paw Edema Data->InVivo Lead Selection

Fig 2. Step-by-step experimental workflow for evaluating COX-2 inhibitor biological activity.

Protocol A: In Vitro Human Recombinant COX-1/COX-2 Enzyme Assay

Objective: Direct measurement of enzyme inhibition without cellular permeability factors. Causality & Logic: COX enzymes require heme as a cofactor for their cyclooxygenase and peroxidase activities; thus, hematin is a mandatory assay component. Arachidonic acid (AA) is kept at sub-saturating levels (~10 µM) to ensure competitive inhibitors can effectively demonstrate IC50 values without substrate outcompetition.

Step-by-Step Procedure:

  • Enzyme Preparation: Suspend human recombinant COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation: Pre-incubate the enzymes with test compounds (Celecoxib or [(2-Methylsulfonyl)phenyl]benzoic acid) at varying concentrations (0.001 to 100 µM in DMSO) for 15 minutes at 37°C. Self-Validation: Include a DMSO-only vehicle control to establish baseline 100% enzyme activity.

  • Reaction Initiation: Add 10 µM of Arachidonic Acid to initiate the cyclooxygenase reaction.

  • Reaction Termination: After exactly 2 minutes, terminate the reaction by adding 1 M HCl containing 5 mM SnCl2. Causality: PGH2 is highly unstable. SnCl2 chemically reduces it to the stable PGE2/PGF2α, allowing accurate downstream quantification.

  • Quantification: Measure PGE2 production using a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the log(inhibitor) vs. normalized response to calculate the IC50 values and the subsequent Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

Objective: Evaluates the functional anti-inflammatory efficacy, systemic exposure, and bioavailability[5]. Causality & Logic: Subplantar injection of lambda-carrageenan induces a biphasic inflammatory response. The first phase (0-1 hr) is histamine/serotonin-driven, while the second phase (1-4 hrs) is primarily mediated by prostaglandins (COX-2 driven)[8]. Measuring edema during the 1-4 hour window specifically isolates the efficacy of COX-2 inhibitors.

Step-by-Step Procedure:

  • Subject Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption.

  • Dosing: Administer test compounds orally (e.g., 5, 10, 20 mg/kg) suspended in 0.5% methylcellulose. Self-Validation: Include a vehicle-only group (negative control) and a Celecoxib 10 mg/kg group (positive control).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% lambda-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-injection. Causality: A plethysmometer provides objective, volumetric quantification of edema via water displacement, removing subjective visual scoring biases.

  • Data Analysis: Calculate the percentage inhibition of edema for each dose relative to the vehicle control group to determine the ED50 (Effective Dose 50%).

References

1.[5] Benchchem. "4-(Methylsulfonyl)phenylacetic Acid | High-Purity Reagent". Source: benchchem.com. URL: 2.[7] Benchchem. "4-(Methylsulfonyl)phenylacetic Acid | High-Purity Reagent". Source: benchchem.com. URL: 3.[1] Patsnap Synapse. "What is Celecoxib used for?". Source: patsnap.com. URL: 4.[8] Pharmacy Freak. "Mechanism of Action of Celecoxib". Source: pharmacyfreak.com. URL: 5.[2] PMC. "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors". Source: nih.gov. URL: 6.[3] Wikipedia. "Discovery and development of cyclooxygenase 2 inhibitors". Source: wikipedia.org. URL: 7.[6] ACS Publications. "Arg-513 and Leu-531 Are Key Residues Governing Time-Dependent Inhibition of Cyclooxygenase-2 by Aspirin and Celebrex". Source: acs.org. URL: 8.[4] IUCr Journals. "Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy". Source: iucr.org. URL:

Sources

comparative analysis of the spectroscopic data of celecoxib and its impurities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analysis, I approach impurity profiling not merely as a regulatory checkbox, but as a rigorous exercise in structural causality. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor of the 1,5-diarylpyrazole class, presents unique analytical challenges[1]. During its synthesis, the condensation of an asymmetric 1,3-diketone with a hydrazine derivative generates process-related impurities—specifically positional isomers and regioisomers—that share identical molecular weights.

Because conventional mass spectrometry cannot differentiate isobaric compounds, standard analytical workflows often fail. This guide provides a self-validating, multi-modal spectroscopic framework to unambiguously distinguish celecoxib from its critical pharmacopeial impurities.

Structural Causality of Process Impurities

To design an effective analytical method, we must first understand why these impurities form:

  • Celecoxib (API): 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

  • Celecoxib EP Impurity A (Positional Isomer): Arises from trace meta-substituted contaminants in the para-methylacetophenone starting material. This results in the 3-methylphenyl (meta) isomer[2].

  • Celecoxib EP Impurity B (Regioisomer): Forms when the hydrazine intermediate attacks the opposite carbonyl of the asymmetric 1,3-diketone during cyclization, swapping the positions of the trifluoromethyl and tolyl groups on the pyrazole ring[3].

Because all three compounds share the empirical formula C₁₇H₁₄F₃N₃O₂S and a mass of 381.37 Da, their separation and identification require orthogonal techniques.

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic signatures required to differentiate the API from its covalent and solid-state impurities.

AnalytePharmacopeial DesignationStructural VariationLC-MS [M+H]⁺¹H-NMR (CH₃ Shift)FT-IR (S=O Stretch)
Celecoxib (Form I) API4-methylphenyl, 3-CF₃m/z 382.22.35 ppm (s)1341, 1353 cm⁻¹
Impurity A EP Impurity A3-methylphenyl (meta)m/z 382.22.37 ppm (s)N/A (Liquid/Amorphous)
Impurity B EP Impurity B5-CF₃ regioisomerm/z 382.22.35 ppm (s)N/A (Liquid/Amorphous)
Celecoxib (Form III) Polymorphic ImpurityAlternate crystal latticem/z 382.22.35 ppm (s)1346 cm⁻¹

Analytical Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness, every analytical protocol must be self-validating. Below is the integrated workflow for isolating and characterizing these impurities.

Workflow API Celecoxib API Batch (Spiked with Impurities) HPLC Phenylsilyl RP-HPLC (Isomer Separation) API->HPLC Prep Preparative HPLC (Peak Isolation) HPLC->Prep Resolution > 1.5 MS LC-MS/MS Analysis (m/z 382 Isobaric Check) Prep->MS NMR 1H & 13C NMR (Regioisomer Elucidation) Prep->NMR FTIR FT-IR Spectroscopy (Polymorph Profiling) Prep->FTIR Validated Validated Impurity Library (EP Impurity A, B & Form III) MS->Validated Mass Data NMR->Validated Structural Data FTIR->Validated Solid-State Data

Fig 1: Self-validating analytical workflow for celecoxib impurity profiling and characterization.
Protocol 1: Chromatographic Separation & Mass Confirmation (LC-MS)

Standard C18 stationary phases often fail to resolve closely related structural isomers. We utilize a phenylsilyl silica column to leverage


 interactions with the diarylpyrazole core, which is highly sensitive to the steric differences between the regioisomers[3].
  • Sample Preparation: Dissolve 50.0 mg of the API in a solvent mixture of water and methanol (25:75 v/v)[3].

  • Chromatography: Inject 10 µL onto an end-capped phenylsilyl silica gel column (0.25 m × 4.6 mm).

  • Detection: Operate the mass spectrometer in ESI+ mode to confirm the m/z 382.2 [M+H]⁺ ion for all peaks.

  • Self-Validation Check: The system is only deemed valid if the relative retention time (RRT) of Impurity A is ~0.9 and Impurity B is ~1.1 relative to the main celecoxib peak (RRT = 1.0), with a peak resolution (

    
    ) strictly > 1.5[3].
    
Protocol 2: Structural Elucidation via ¹H-NMR

Because mass spectrometry cannot definitively assign the structures of isobaric isomers, ¹H-NMR is mandatory to observe the electronic environment of the protons[1].

  • Preparation: Dissolve the preparative-HPLC isolated fractions in DMSO-d₆.

  • Acquisition: Record spectra at 300 MHz or 500 MHz.

  • Interpretation:

    • Celecoxib & Impurity B: The para-substituted tolyl ring will display a classic AA'BB' splitting pattern (two distinct doublets).

    • Impurity A: The meta-substituted tolyl ring disrupts this symmetry, presenting a complex multiplet. Furthermore, the methyl protons shift slightly from

      
       2.35 (in Celecoxib) to 
      
      
      
      2.37[1].
  • Self-Validation Check: Integration of the pyrazole H-4 proton must equal exactly 1. Its chemical shift will drastically differ between Celecoxib and Impurity B due to the proximity of the electron-withdrawing CF₃ group in the regioisomer.

Protocol 3: Solid-State Impurity Profiling via FT-IR

Impurity profiling extends beyond covalent structures. Celecoxib Form III frequently emerges as an undesired polymorphic impurity during the crystallization of the preferred Form I, impacting bioavailability[4].

  • Preparation: Disperse the solid-state sample in a KBr matrix.

  • Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Celecoxib presents a distinct difference in the orientation of the sulfonamide group relative to the benzene ring depending on its crystal lattice.

  • Self-Validation Check: Form I is confirmed by dual absorptions at 1341 and 1353 cm⁻¹ (S=O stretch). The presence of a singular peak at 1346 cm⁻¹ definitively flags the presence of the Form III polymorphic impurity[4].

Conclusion

A robust impurity profile for celecoxib cannot rely on a single analytical technique. By combining the


 selectivity of phenylsilyl HPLC, the structural resolution of ¹H-NMR, and the solid-state sensitivity of FT-IR, analysts can create a self-validating loop that guarantees the chemical and polymorphic purity of the API.

References

1.[3] Celecoxib BP2021. Scribd. Available at: 2.[2] Celecoxib EP Impurity A CAS#: 170570-01-1. ChemWhat. Available at: 3.[1] SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: 4.[4] Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. MDPI. Available at:

Sources

Executive Summary & Mechanistic Context[(2-Methylsulfonyl)phenyl]benzoic acid is a critical structural moiety and metabolic intermediate associated with several classes of pharmacophores, including Factor Xa inhibitors and selective COX-2 antagonists. Accurate quantification of this compound in biological matrices (e.g., human plasma, urine) is paramount for pharmacokinetic (PK) modeling, toxicokinetic assessments, and establishing bioequivalence across global clinical trial sites.

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of [(2-Methylsulfonyl)phenyl]benzoic Acid Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discrepancies in inter-laboratory data due to unstandardized assay methodologies. The core challenge in quantifying [(2-Methylsulfonyl)phenyl]benzoic acid lies in its physicochemical properties: the carboxylic acid group (


) makes it moderately polar and highly susceptible to pH-dependent ionization, while the methylsulfonyl group (

) can undergo premature fragmentation in poorly optimized mass spectrometers.

This guide objectively compares the industry-standard optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against traditional alternatives (HPLC-UV and Competitive ELISA), providing a self-validating protocol grounded in the latest regulatory frameworks[1],[2].

Objective Assay Comparison: LC-MS/MS vs. Alternatives

To achieve inter-laboratory reproducibility, an assay must minimize matrix interference while maximizing specificity. Here is how the optimized LC-MS/MS approach compares to legacy alternatives:

  • Optimized LC-MS/MS (The Recommended Standard): Utilizes Electrospray Ionization in negative mode (ESI-). The carboxylic acid moiety readily deprotonates to form a stable

    
     precursor ion. By employing Multiple Reaction Monitoring (MRM) and a Stable Isotope-Labeled Internal Standard (SIL-IS), this method completely normalizes matrix effects and ion suppression, ensuring absolute quantification regardless of the laboratory environment.
    
  • HPLC-UV (Alternative 1): Relies on the UV absorbance of the biphenyl chromophore (typically at ~254 nm). While robust and easy to transfer between labs, it lacks the sensitivity required for late-phase PK elimination profiling and is highly susceptible to co-eluting endogenous plasma proteins.

  • Competitive ELISA (Alternative 2): Offers high-throughput 96-well plate analysis. However, it suffers from poor specificity. Polyclonal or monoclonal antibodies often cross-react with structurally similar circulating metabolites (e.g., hydroxylated derivatives of the biphenyl ring), leading to an overestimation of the active compound concentration.

Comparative Performance Data
ParameterOptimized LC-MS/MSHPLC-UVCompetitive ELISA
Detection Mechanism MRM (Mass/Charge Ratio)UV Absorbance (254 nm)Antibody-Antigen Binding
Linear Dynamic Range 1 – 1000 ng/mL50 – 5000 ng/mL5 – 200 ng/mL
Lower Limit of Quant. (LLOQ) 1 ng/mL50 ng/mL5 ng/mL
Inter-Assay Precision (CV%) < 8%< 15%< 20%
Selectivity / Specificity Excellent (Isotope Dilution)Poor (Endogenous Interference)Moderate (Cross-reactivity)
Sample Throughput High (3 min/sample)Low (15 min/sample)Very High (96-well plate)

The Logical Necessity of Isotope Dilution

A common failure point in inter-laboratory validation is the unmitigated matrix effect. Biological matrices contain high concentrations of phospholipids that co-elute with the analyte, competing for charge in the ESI source and causing signal suppression. The logical relationship and mitigation strategy are visualized below:

MatrixEffect Substrate Biological Matrix (Phospholipids, Salts) Ionization ESI Source (Droplet Formation) Substrate->Ionization Suppression Ion Suppression (Competition for Charge) Ionization->Suppression Unmitigated Result Normalized Response (Accurate Quantification) Ionization->Result Mitigated via Ratio Variable Variable Signal (Inaccurate Quantification) Suppression->Variable Analyte [(2-Methylsulfonyl)phenyl] benzoic acid [M-H]- Analyte->Ionization Mitigation Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigation->Ionization

Logical relationship of matrix effects in ESI and mitigation via SIL-IS normalization.

The Self-Validating Protocol: LC-MS/MS Methodology

To ensure trustworthiness, a protocol cannot simply be a list of instructions; it must be a self-validating system. This workflow incorporates internal checks (blanks, zero samples, and distributed QCs) to instantly flag analytical failures, aligning strictly with FDA 2018[1] and EMA ICH M10[2] guidelines.

Workflow A Plasma Sample (Spiked with SIL-IS) B Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Evaporation C->D E Reconstitution (Mobile Phase) D->E F LC-MS/MS Analysis (ESI Negative Mode) E->F G Data Processing (1/x² Weighting) F->G

Step-by-step experimental workflow for the LC-MS/MS quantification assay.

Step 1: Batch Configuration (The Self-Validation Engine)

Configure your analytical run to include the following sequence:

  • Double Blank: Matrix only (Proves absence of endogenous interference).

  • Single Blank (Zero Sample): Matrix + SIL-IS (Proves the IS does not contain unlabeled analyte impurities, preventing false positives at the LLOQ).

  • Calibration Curve: 8 non-zero points ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Distributed evenly throughout the run at LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Step 2: Sample Extraction (Protein Precipitation)

Causality Check: We utilize Acetonitrile rather than Methanol for extraction. Acetonitrile yields a significantly tighter protein pellet and better precipitates high-molecular-weight proteins, which prevents column clogging and backpressure buildup over a 500-sample inter-laboratory run.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g.,[(2-Methylsulfonyl)phenyl]benzoic acid-d4 at 500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio) to crash the plasma proteins.

  • Vortex for 5 minutes at 1200 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate, evaporate under nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A.

Step 3: Chromatographic & Mass Spectrometric Conditions

Causality Check: The mobile phase is buffered with 10 mM Ammonium Acetate. Because [(2-Methylsulfonyl)phenyl]benzoic acid has a pKa of ~4.0, a neutral pH ensures the carboxylic acid is fully deprotonated before entering the ESI source, maximizing the


 signal.
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 2.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: ESI Negative mode. Monitor the specific MRM transition corresponding to the loss of the methyl radical or

    
     from the precursor ion.
    
Step 4: Data Analysis & Acceptance Criteria

Apply a


 weighting factor  to the linear regression model.
Causality Check: Unweighted linear regression assumes homoscedasticity (constant variance). In bioanalytical data spanning 3 orders of magnitude, variance increases with concentration. Without 

weighting, the high-concentration calibrators will mathematically skew the regression line, causing unacceptable inaccuracy at the LLOQ.
  • Acceptance: The batch is valid only if 75% of calibration standards and 67% of QC samples are within ±15% of their nominal concentrations (±20% at the LLOQ)[1],[2].

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Source: FDA.gov. URL:[Link][1]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). Source: Europa.eu. URL:[Link][2]

Sources

comparing the efficacy of different synthesis routes for [(2-Methylsulfonyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of [(2-Methylsulfonyl)phenyl]benzoic Acid: Suzuki-Miyaura Coupling vs. Ullmann Condensation

Introduction

[(2-Methylsulfonyl)phenyl]benzoic acid is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. Its synthesis is therefore of significant interest to researchers in drug discovery and materials science. This guide provides an in-depth comparison of two of the most powerful and versatile methods for the synthesis of this biaryl compound: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann condensation.

This document will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and offer a comparative analysis of their efficacy based on yield, reaction conditions, substrate scope, and overall efficiency. The insights provided herein are intended to equip researchers with the knowledge to make informed decisions when selecting a synthetic route for [(2-Methylsulfonyl)phenyl]benzoic acid and its derivatives.

Visualizing the Synthetic Pathways

To provide a clear overview of the two synthetic strategies, the following diagrams illustrate the core transformations.

Suzuki_Miyaura cluster_start1 Starting Materials (Suzuki-Miyaura) 2-Bromobenzoic_acid 2-Bromobenzoic acid Product [(2-Methylsulfonyl)phenyl]benzoic acid 2-Bromobenzoic_acid->Product Boronic_acid (2-Methylsulfonyl)phenylboronic acid Boronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling route to the target compound.

Ullmann_Condensation cluster_start2 Starting Materials (Ullmann) 2-Bromobenzoic_acid_U 2-Bromobenzoic acid Product_U [(2-Methylsulfonyl)phenyl]benzoic acid 2-Bromobenzoic_acid_U->Product_U Aniline_derivative 2-(Methylsulfonyl)aniline Aniline_derivative->Product_U Cu_catalyst Cu Catalyst (e.g., CuI) Cu_catalyst->Product_U Base_U Base (e.g., K₂CO₃) Base_U->Product_U Ligand Ligand (optional) Ligand->Product_U

Caption: Ullmann condensation route to the target compound.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromobenzoic acid) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species ((2-methylsulfonyl)phenylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

Experimental Protocol: Synthesis of [(2-Methylsulfonyl)phenyl]benzoic acid via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides and boronic acids.[4][5]

Materials:

  • 2-Bromobenzoic acid

  • (2-Methylsulfonyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol), (2-methylsulfonyl)phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of (2-Methylsulfonyl)phenylboronic acid

(2-Methylsulfonyl)phenylboronic acid is a key starting material and can be synthesized from the corresponding thioether precursor.[1][6]

Step 1: Synthesis of 2-(Methylthio)phenylboronic acid

This can be prepared from 2-bromothioanisole via a Grignard reaction followed by reaction with a borate ester.[7]

Step 2: Oxidation to (2-Methylsulfonyl)phenylboronic acid

The thioether is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.[8]

Route 2: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds.[9][10] While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[11]

Mechanistic Considerations

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. A widely accepted pathway involves:

  • Formation of a Copper(I) Amide: The copper catalyst reacts with the amine (2-(methylsulfonyl)aniline) in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (2-bromobenzoic acid) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the N-aryl product and regenerating a copper(I) species.[12]

Experimental Protocol: Synthesis of [(2-Methylsulfonyl)phenyl]benzoic acid via Ullmann Condensation

This protocol is based on general procedures for the Ullmann condensation of aryl halides and anilines.[13][14]

Materials:

  • 2-Bromobenzoic acid

  • 2-(Methylsulfonyl)aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA) (optional ligand)

  • Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 2-bromobenzoic acid (1.0 mmol), 2-(methylsulfonyl)aniline (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • If using a ligand, add N,N'-dimethylethylenediamine (0.2 mmol).

  • Add anhydrous dimethylformamide (10 mL).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Efficacy

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Copper-based (e.g., CuI)
Typical Yields Generally high (often >80%)Variable, can be moderate to high
Reaction Temperature Milder (typically 80-110 °C)Higher (often 120-180 °C, can be lower with ligands)
Functional Group Tolerance ExcellentGood, but can be sensitive to certain groups
Substrate Availability Boronic acids can require synthesisAnilines are often commercially available
Cost Palladium catalysts can be expensiveCopper catalysts are generally more cost-effective
Safety/Toxicity Palladium catalysts have lower toxicityCopper can have higher environmental and health concerns

Conclusion

Both the Suzuki-Miyaura coupling and the Ullmann condensation represent viable and powerful strategies for the synthesis of [(2-Methylsulfonyl)phenyl]benzoic acid.

The Suzuki-Miyaura coupling is often the preferred method due to its milder reaction conditions, generally higher yields, and exceptional functional group tolerance. The primary drawback can be the availability and cost of the required (2-methylsulfonyl)phenylboronic acid, which may need to be synthesized in a separate multi-step process.

The Ullmann condensation offers a more cost-effective alternative due to the use of cheaper copper catalysts and often commercially available starting materials like 2-(methylsulfonyl)aniline. However, this route typically requires higher reaction temperatures and may result in lower yields compared to the Suzuki-Miyaura coupling. The addition of ligands can mitigate the need for harsh conditions but adds to the complexity and cost of the procedure.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, available starting materials, and desired purity of the final product. For laboratory-scale synthesis where yield and purity are paramount, the Suzuki-Miyaura coupling is likely the superior choice. For larger-scale industrial applications where cost is a major driver, the Ullmann condensation may be more attractive, provided the reaction conditions and yields are optimized.

References

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Molbase. (n.d.). Synthesis of 2-[[(benzoylamino)thioxomethyl]amino]-N-phenylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]

  • Raines Lab. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Arkivoc. (n.d.). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • PMC. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Retrieved from [Link]

  • WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Methylsulfonyl)phenyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
[(2-Methylsulfonyl)phenyl]benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.